BML-111
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (5S,6R)-5,6,7-trihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFWAFZUNVQOR-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BML-111: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-111 is a synthetic analog of the endogenous anti-inflammatory mediator Lipoxin A4 (LXA4). As a potent and stable agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), this compound has garnered significant interest for its multifaceted therapeutic potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: FPR2/ALX Agonism
This compound exerts its biological effects primarily by binding to and activating the G protein-coupled receptor, FPR2/ALX. This receptor is expressed on a variety of cell types, including leukocytes, endothelial cells, and epithelial cells, and plays a crucial role in the resolution of inflammation. Upon activation by this compound, FPR2/ALX initiates a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory, pro-resolving, anti-angiogenic, and cytoprotective properties.
Key Signaling Pathways and Cellular Effects
The activation of FPR2/ALX by this compound triggers multiple downstream signaling pathways, leading to a diverse range of cellular responses.
Anti-inflammatory and Pro-resolving Effects
This compound is a potent anti-inflammatory agent that actively promotes the resolution of inflammation. This is achieved through several mechanisms:
-
Inhibition of Leukocyte Chemotaxis: this compound effectively inhibits the migration of neutrophils and other leukocytes to sites of inflammation.
-
Modulation of Cytokine Production: It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the synthesis of the anti-inflammatory cytokine IL-10.
-
Regulation of Oxidative Stress: this compound has been shown to reduce oxidative stress by decreasing the levels of total oxidant status (TOS) and increasing the total antioxidant status (TAS). This is partly mediated through the activation of the Nrf2 signaling pathway.
Caption: this compound Anti-Inflammatory Signaling Pathway.
Anti-angiogenic and Anti-tumor Properties
This compound exhibits anti-angiogenic and anti-tumor effects, suggesting its potential in cancer therapy. Its mechanisms in this context include:
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Inhibition of Endothelial Cell Migration and Angiogenesis: this compound can inhibit the migration and tube formation of tumor-derived endothelial cells induced by factors like VEGF or CoCl2.
-
Downregulation of Pro-angiogenic Factors: It reduces the expression of key pro-angiogenic factors such as hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor (VEGF), matrix metalloproteinase-2 (MMP-2), and MMP-9.
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Suppression of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to inhibit EMT in breast cancer cells, a critical process in tumor progression and metastasis. This effect is mediated, in part, by the downregulation of 5-lipoxygenase (5-LOX).
Caption: this compound Anti-Angiogenic and Anti-Tumor Pathway.
Regulation of the Renin-Angiotensin System (RAS)
This compound has been found to modulate the renin-angiotensin system, which may contribute to its protective effects in acute organ injury. It represses the activity of angiotensin-converting enzyme (ACE) while increasing the activity of angiotensin-converting enzyme 2 (ACE2). This shifts the balance of the RAS towards the production of the protective peptide angiotensin-(1-7) and activation of the Mas receptor, and away from the pro-inflammatory and vasoconstrictive effects of angiotensin II.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental settings.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 5 nM | Inhibition of Leukotriene B4-induced cellular migration | |
| IC50 | 70 nM | Lipoxin A4 receptor agonism |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Leukocyte Chemotaxis Assay
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Objective: To determine the inhibitory effect of this compound on leukotriene B4 (LTB4)-induced polymorphonuclear neutrophil (PMN) chemotaxis.
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Cell Type: Human polymorphonuclear neutrophils (PMNs).
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Methodology:
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Isolate PMNs from healthy human donor blood using standard density gradient centrifugation.
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Resuspend PMNs in appropriate buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
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Pre-incubate PMNs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes at 37°C).
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Perform chemotaxis assay using a multi-well chamber (e.g., Boyden chamber) with a polycarbonate filter (e.g., 3 µm pore size).
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Place LTB4 as the chemoattractant in the lower wells of the chamber.
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Add the pre-incubated PMNs to the upper wells.
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Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).
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After incubation, remove the filter, fix, and stain the cells.
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Quantify the number of migrated cells by microscopy.
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Calculate the IC50 value for this compound's inhibition of LTB4-induced chemotaxis.
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Caption: Workflow for In Vitro Leukocyte Chemotaxis Assay.
In Vivo Model of Collagen-Induced Arthritis (CIA)
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Objective: To evaluate the anti-inflammatory and immunomodulatory effects of this compound in a mouse model of rheumatoid arthritis.
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Animal Model: DBA/1 mice.
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Methodology:
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Induce CIA in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.
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Once arthritis develops, administer this compound or vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection).
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Monitor the clinical signs of arthritis regularly, including paw swelling and arthritis score.
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At the end of the study period, collect blood samples for analysis of serum pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and anti-collagen antibody levels.
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Harvest joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.
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Isolate spleen cells to assess T-cell proliferation in response to type II collagen.
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Western Blot Analysis of Signaling Proteins
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Objective: To determine the effect of this compound on the expression and activation of specific proteins in a signaling pathway.
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Cell Type: Dependent on the study (e.g., RAW264.7 macrophages, MCF-7 breast cancer cells).
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Methodology:
-
Culture cells to an appropriate confluency and treat with this compound, with or without a stimulant (e.g., LPS, CoCl2), for a specified duration.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
This compound is a potent FPR2/ALX agonist with a well-defined mechanism of action centered on the resolution of inflammation, modulation of the immune response, and inhibition of angiogenesis. Its pleiotropic effects, demonstrated across a range of in vitro and in vivo models, highlight its significant therapeutic potential for a variety of inflammatory, autoimmune, and oncologic diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent.
BML-111: A Technical Guide to a Potent Lipoxin A4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-111 is a synthetic analog of the endogenous anti-inflammatory mediator Lipoxin A4 (LXA4). It functions as a potent and stable agonist for the Lipoxin A4 receptor, also known as ALX/FPR2, a G protein-coupled receptor that plays a critical role in the resolution of inflammation. Unlike the rapidly metabolized native lipoxins, this compound offers greater stability, making it a valuable tool for in vitro and in vivo research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization. Its demonstrated anti-inflammatory, antioxidant, anti-angiogenic, and pro-resolving properties position it as a significant compound in the study and potential treatment of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury, neuroinflammation, and cancer.
Core Mechanism of Action
This compound exerts its biological effects primarily by binding to and activating the ALX/FPR2 receptor. This receptor is expressed on various cell types, including neutrophils, monocytes, macrophages, and platelets. Activation of ALX/FPR2 by this compound initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote the resolution of inflammation.
Key downstream effects of this compound-mediated ALX/FPR2 activation include:
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Inhibition of Pro-inflammatory Cytokine Production: this compound significantly reduces the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6.
-
Suppression of Inflammasome Activation: It has been shown to restrain the activation of the NLRP3 inflammasome, a key component of the innate immune response.
-
Modulation of Leukocyte Trafficking: this compound inhibits the chemotaxis and migration of neutrophils to sites of inflammation, a critical step in halting the inflammatory cascade.
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Polarization of Macrophages: It promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for tissue repair and resolution.
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Reduction of Oxidative Stress: The compound alleviates oxidative stress by increasing total antioxidant capacity and activating protective signaling pathways like the Nrf2 pathway.
Signaling Pathways
The activation of the ALX/FPR2 receptor by this compound triggers multiple downstream signaling pathways that mediate its anti-inflammatory and pro-resolving effects.
Inhibition of Pro-Inflammatory Signaling
This compound actively suppresses several key pro-inflammatory signaling cascades. Upon binding to the G-protein coupled receptor ALX/FPR2, it inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). This, in turn, can lead to the downregulation of the NF-κB pathway, a central regulator of inflammatory gene expression. Consequently, the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is significantly reduced. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome and Caspase-1, further dampening the inflammatory response.
Modulation of Macrophage Polarization via Notch-1
This compound influences macrophage polarization, steering them towards an anti-inflammatory M2 phenotype. This is partly achieved through the modulation of the Notch-1 signaling pathway. By downregulating the expression of activated Notch-1 and its downstream target Hes-1, this compound suppresses the M1 phenotype (characterized by iNOS expression) and promotes the M2 phenotype (characterized by Arg-1 expression). This shift results in an increased production of the anti-inflammatory cytokine IL-10.
The Anti-Inflammatory Properties of BML-111: A Technical Guide
Abstract: BML-111, a synthetic analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4), has demonstrated potent anti-inflammatory and pro-resolving properties across a spectrum of preclinical models. As an agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), this compound modulates key signaling pathways integral to the inflammatory response. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling cascades and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the investigation of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including lipoxins. Lipoxin A4 (LXA4) is an endogenous eicosanoid that plays a pivotal role in curtailing inflammation and promoting tissue repair. However, the therapeutic application of native LXA4 is limited by its short half-life. This compound, a more stable analog of LXA4, serves as a potent agonist for the ALX/FPR2 receptor, making it a valuable tool for studying the therapeutic potential of activating this pro-resolving pathway. This guide synthesizes the current understanding of this compound's anti-inflammatory effects, focusing on its molecular mechanisms, quantitative impact on inflammatory markers, and the experimental approaches used to elucidate its activity.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the G protein-coupled receptor, ALX/FPR2. Binding of this compound to this receptor initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote pro-resolving functions. The key signaling pathways modulated by this compound include:
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Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to inhibit the activation of NF-κB, a master regulator of pro-inflammatory gene expression. This is achieved by preventing the degradation of the inhibitory protein IκB-α, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
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Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can attenuate the phosphorylation and activation of key MAPK family members, including p38 and JNK. The MAPK pathway is crucial for the production of inflammatory cytokines and chemokines.
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Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: this compound has been demonstrated to activate the Nrf2 antioxidant response element pathway. This leads to the upregulation of cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress, a key component of inflammation.
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Notch-1 Signaling Pathway: In the context of macrophage polarization, this compound has been found to downregulate the Notch-1 signaling pathway, which is implicated in promoting the pro-inflammatory M1 macrophage phenotype.
These interconnected pathways culminate in a multifaceted anti-inflammatory response, characterized by reduced inflammatory cell infiltration, decreased production of pro-inflammatory mediators, and a shift towards a pro-resolving cellular phenotype.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory parameters as reported in the scientific literature.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Stimulant | This compound Concentration | Measured Parameter | Result | Reference |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | TNF-α Secretion | Dose-dependent decrease | |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | IL-1β Secretion | Dose-dependent decrease | |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | IL-18 Secretion | Dose-dependent decrease | |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 20 µM | IL-10 Secretion | Dose-dependent increase | |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 20 µM | iNOS Expression | Significant decrease | |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 20 µM | Arg-1 Expression | Significant increase | |
| MPC5 Podocytes | High Glucose (HG) | Not Specified | Vcam Expression | Decrease | |
| MPC5 Podocytes | High Glucose (HG) | Not Specified | Icam Expression | Decrease | |
| MPC5 Podocytes | High Glucose (HG) | Not Specified | IL-1α, IL-6, TNF-α Expression | Decrease |
Table 2: In Vivo Effects of this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Dosage | Measured Parameter | Result | Reference |
| Endotoxemic Acute Lung Injury | Mouse (C57BL/6) | Not Specified | Pro-inflammatory Cytokine Production | Inhibition | |
| Endotoxemic Acute Lung Injury | Mouse (C57BL/6) | Not Specified | Neutrophil Infiltration | Inhibition | |
| Ventilator-Induced Lung Injury | Rat (Sprague-Dawley) | 1 mg/kg | IL-1β, IL-6, TNF-α Levels | Decrease | |
| Ventilator-Induced Lung Injury | Rat (Sprague-Dawley) | 1 mg/kg | Neutrophil Infiltration (BALF) | Decrease | |
| Collagen-Induced Arthritis | Mouse (DBA/1) | Not Specified | Serum TNF-α and IL-6 | Decrease | |
| Collagen-Induced Arthritis | Mouse (DBA/1) | Not Specified | Clinical Disease Activity Score | Significant reduction | |
| Spinal Cord Injury | Rat (Sprague-Dawley) | Not Specified | Serum and Spinal Cord TNF-α, IL-1β, IL-6 | Decrease | |
| Diabetic Kidney Disease | Mouse | Not Specified | Blood Glucose Levels | Ameliorated (approx. 75% of STZ group) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Macrophage Polarization and Cytokine Analysis
Objective: To assess the effect of this compound on macrophage polarization and cytokine production in response to an inflammatory stimulus.
Cell Line: RAW264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cigarette Smoke Extract (CSE) Preparation: Prepare a 10% CSE solution by bubbling smoke from one cigarette through 10 mL of serum-free DMEM. Filter-sterilize the solution.
-
This compound Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) for 1 hour.
-
Inflammatory Challenge: Add 10% CSE to the this compound-pre-treated cells and incubate for 24 hours.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatants. Measure the concentrations of TNF-α, IL-1β, IL-18, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA from the cells using a suitable kit. Perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the relative mRNA expression of iNOS and Arg-1, with a housekeeping gene (e.g., GAPDH) for normalization.
-
Protein Expression Analysis (Western Blot): Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against iNOS, Arg-1, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence system.
In Vivo Ventilator-Induced Lung Injury (VILI) Model
Objective: To evaluate the protective effects of this compound in a rat model of VILI.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Animal Preparation: Anesthetize the rats and perform a tracheostomy.
-
Mechanical Ventilation: Mechanically ventilate the rats with a high tidal volume (HVT) of 20 mL/kg for 4 hours to induce lung injury. A control group should receive low tidal volume ventilation (
An In-depth Technical Guide to 5(S),6(R),7-Trihydroxyheptanoic Acid Methyl Ester (BML-111)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5(S),6(R),7-Trihydroxyheptanoic acid methyl ester, commonly known as BML-111, is a synthetic analog of the endogenous anti-inflammatory lipid mediator Lipoxin A4 (LXA4). It functions as a potent and stable agonist for the formyl peptide receptor 2 (FPR2/ALX), a G protein-coupled receptor implicated in the resolution of inflammation and various other physiological and pathological processes. This technical guide provides a comprehensive overview of the current research on this compound, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of relevant signaling pathways are presented to facilitate further investigation and drug development efforts centered on this promising therapeutic agent.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases, autoimmune disorders, and cancer. The resolution of inflammation is an active process mediated by specialized pro-resolving mediators (SPMs), including lipoxins. Lipoxin A4 (LXA4) is a key SPM that exerts potent anti-inflammatory and pro-resolving effects. However, its therapeutic potential is limited by its short biological half-life.
5(S),6(R),7-Trihydroxyheptanoic acid methyl ester (this compound) is a stable analog of LXA4 that mimics its biological functions by activating the FPR2/ALX receptor. This has positioned this compound as a valuable tool for studying the roles of FPR2/ALX in health and disease and as a potential therapeutic candidate for a range of inflammatory conditions.
Physicochemical Properties
A summary of the key physicochemical properties of 5(S),6(R),7-Trihydroxyheptanoic acid methyl ester is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 78606-80-1 | |
| Molecular Formula | C₈H₁₆O₅ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | White to beige powder | |
| Solubility | ≥20 mg/mL in H₂O | |
| Storage Temperature | -20°C | |
| Purity | ≥98% (HPLC) |
Biological Activity and Therapeutic Potential
This compound has demonstrated a wide range of biological activities, primarily stemming from its agonistic action on the FPR2/ALX receptor. These activities highlight its therapeutic potential in various disease contexts.
Anti-inflammatory and Pro-resolving Effects
This compound is a potent inhibitor of inflammatory responses. A key quantitative measure of its anti-inflammatory activity is its ability to inhibit leukotriene B4 (LTB4)-induced leukocyte chemotaxis, with a reported IC50 of 5 nM . Its anti-inflammatory properties have been demonstrated in numerous preclinical models:
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Acute Lung Injury: this compound attenuates ventilator-induced and endotoxin-induced acute lung injury by reducing neutrophil infiltration and the production of pro-inflammatory cytokines.
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Renal Ischemia/Reperfusion Injury: It has been shown to protect against renal injury.
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Spinal Cord Injury: this compound alleviates inflammatory injury and oxidative stress in rat models of spinal cord injury.
-
Skin Inflammation: It protects mouse skin against Ultraviolet B (UVB) radiation-induced inflammation.
Anti-tumor Activity
Recent studies have unveiled the anti-tumor potential of this compound. In melanoma models, this compound has been shown to exert anti-tumor effects both in vivo and in vitro. It can inhibit tumor-related angiogenesis and suppress tumor growth.
Hepatoprotective Effects
This compound has demonstrated protective effects in the liver, particularly in models of acetaminophen-induced liver injury.
Mechanism of Action and Signaling Pathways
The biological effects of this compound are mediated through its interaction with the FPR2/ALX receptor. Activation of this receptor initiates a cascade of intracellular
The Role of BML-111 in Regulating the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-111, a synthetic analog of lipoxin A4 and a potent lipoxin A4 receptor (ALX/FPR2) agonist, has emerged as a significant modulator of the renin-angiotensin system (RAS). This technical guide provides an in-depth analysis of the mechanisms by which this compound regulates the RAS, focusing on its dual action on the classical and alternative RAS pathways. By repressing the activity and expression of angiotensin-converting enzyme (ACE) and upregulating angiotensin-converting enzyme 2 (ACE2), this compound shifts the balance of the RAS towards the protective ACE2/Angiotensin-(1-7)/Mas receptor axis.[1][2][3] This guide summarizes key quantitative data, details experimental protocols for investigating the effects of this compound, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and the Renin-Angiotensin System
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. The classical arm of the RAS involves the conversion of angiotensinogen to angiotensin I by renin, followed by the conversion of angiotensin I to the potent vasoconstrictor angiotensin II (Ang II) by ACE. Ang II exerts its effects primarily through the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and oxidative stress.
The alternative arm of the RAS provides a counter-regulatory mechanism. ACE2, a homolog of ACE, cleaves Ang II to form Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) binds to the Mas receptor, promoting vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects, thereby opposing the actions of the classical ACE/Ang II/AT1R axis.
This compound, as a lipoxin A4 receptor agonist, has demonstrated significant therapeutic potential in various inflammatory conditions.[4][5][6][7][8] Its role in regulating the RAS is a key area of investigation, with implications for cardiovascular and renal diseases.[9][10]
Mechanism of Action of this compound on the RAS
This compound exerts its regulatory effects on the RAS by modulating the key enzymes, ACE and ACE2.[1][2]
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Downregulation of the ACE/Ang II/AT1R Axis: this compound represses the activity and decreases the expression of ACE.[1][2][3] This leads to a reduction in the production of Ang II and a subsequent decrease in the expression of its receptor, AT1R.[2][3]
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Upregulation of the ACE2/Ang-(1-7)/Mas Axis: Concurrently, this compound increases the activity and expression of ACE2.[1][2][3] This enhances the conversion of Ang II to Ang-(1-7), leading to increased levels of this protective peptide and its receptor, Mas.[2][3]
This dual action effectively rebalances the RAS, shifting it from a pro-hypertensive and pro-inflammatory state to an anti-hypertensive and anti-inflammatory state. The effects of this compound are mediated through the lipoxin A4 receptor, as the administration of a receptor antagonist, BOC-2, has been shown to reverse these effects.[2][3]
Quantitative Data on the Effects of this compound on the Renin-Angiotensin System
The following table summarizes the key quantitative findings from studies investigating the impact of this compound on components of the renin-angiotensin system.
| Parameter | Model | Treatment | Key Findings | Reference |
| ACE Activity | Acute liver/lung injury models | This compound | Repressed ACE activity | [2] |
| ACE Expression | Acute liver/lung injury models | This compound | Decreased ACE expression levels | [2] |
| ACE2 Activity | Acute liver/lung injury models | This compound | Increased ACE2 activity | [2] |
| ACE2 Expression | Acute liver/lung injury models | This compound | Increased ACE2 expression levels | [2] |
| Angiotensin II (Ang II) Levels | Acute liver/lung injury models | This compound | Decreased Ang II expression levels | [2] |
| Angiotensin II Type 1 Receptor (AT1R) Expression | Acute liver/lung injury models | This compound | Decreased AT1R expression levels | [2] |
| Angiotensin-(1-7) [Ang-(1-7)] Levels | Acute liver/lung injury models | This compound | Increased Ang-(1-7) levels | [2] |
| Mas Receptor Expression | Acute liver/lung injury models | This compound | Increased Mas receptor expression | [2] |
| ACE Activity | Rat model of hepatic fibrosis | This compound | Significantly decreased ACE activity | [3] |
| ACE Expression | Rat model of hepatic fibrosis | This compound | Markedly decreased ACE expression levels | [3] |
| ACE2 Activity | Rat model of hepatic fibrosis | This compound | Markedly increased ACE2 activity | [3] |
| ACE2 Expression | Rat model of hepatic fibrosis | This compound | Markedly increased ACE2 expression levels | [3] |
| Angiotensin II (Ang II) Levels | Rat model of hepatic fibrosis | This compound | Decreased Ang II expression levels | [3] |
| Angiotensin II Type 1 Receptor (AT1R) Expression | Rat model of hepatic fibrosis | This compound | Decreased AT1R expression levels | [3] |
| Angiotensin-(1-7) [Ang-(1-7)] Levels | Rat model of hepatic fibrosis | This compound | Increased Ang-(1-7) expression levels | [3] |
| Mas Receptor Expression | Rat model of hepatic fibrosis | This compound | Increased Mas receptor expression | [3] |
Experimental Protocols
This section outlines the general methodologies employed in studies investigating the effects of this compound on the RAS.
Animal Models
-
Acute Injury Models: Models of acute liver and lung injury can be established to study the protective effects of this compound.[2]
-
Hepatic Fibrosis Model: A common model for inducing hepatic fibrosis in rats is through the administration of carbon tetrachloride (CCL4).[3]
This compound Administration
-
This compound is typically administered via intraperitoneal injection.[4]
-
To confirm the role of the lipoxin receptor, a receptor antagonist such as BOC-2 can be co-administered.[2][3]
Measurement of RAS Components
-
ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentrations of ACE, ACE2, Ang II, and Ang-(1-7) in tissue homogenates or serum.[2][3]
-
Activity Assays: Commercially available activity assay kits are used to determine the enzymatic activities of ACE and ACE2.[2][3]
-
Western Blot: Western blotting is employed to quantify the protein expression levels of ACE, ACE2, AT1R, and the Mas receptor in tissue lysates.[2][3]
-
Real-Time PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the mRNA expression levels of ACE, ACE2, AT1R, and the Mas receptor.[3]
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of this compound in RAS Regulation
Caption: this compound signaling pathway in the renin-angiotensin system.
Experimental Workflow for Investigating this compound Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a lipoxin receptor agonist, protects against acute injury via regulating the renin angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound equilibrated ACE-AngII-AT1R and ACE2-Ang-(1-7)-Mas axis to protect hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin Against Ultraviolet B Radiation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a lipoxin receptor agonist, attenuates ventilator-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LipoxinA4 analog this compound protects podocytes cultured in high-glucose medium against oxidative injury via activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dev.era-online.org [dev.era-online.org]
A Technical Guide to the In Vivo Effects of BML-111 on Immune Cell Infiltration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4). It functions as a potent and stable agonist for the Lipoxin A4 receptor, also known as ALX/FPR2 (Formyl Peptide Receptor 2). Lipoxins are a class of specialized pro-resolving mediators (SPMs) that play a critical role in the active resolution of inflammation, a process essential for maintaining tissue homeostasis. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, this compound and other SPMs actively stimulate the return to a non-inflamed state. This is achieved by inhibiting the recruitment and activation of pro-inflammatory immune cells while promoting their clearance from tissues.
This technical guide provides an in-depth overview of the in vivo effects of this compound, with a specific focus on its capacity to modulate immune cell infiltration across various preclinical models of inflammation. We will detail its core mechanism of action, summarize quantitative data from key studies, outline experimental protocols, and visualize the critical signaling pathways involved.
Core Mechanism of Action
This compound exerts its biological effects by binding to the G-protein-coupled receptor (GPCR) ALX/FPR2, which is expressed on the surface of various immune cells, including neutrophils, macrophages, and mast cells. The binding of this compound to ALX/FPR2 can trigger divergent intracellular signaling cascades that collectively suppress pro-inflammatory responses and promote resolution.
Key downstream effects include:
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. This leads to a decreased production of cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines that are crucial for recruiting immune cells to sites of inflammation.
-
Activation of Nrf2 Signaling: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that controls the expression of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1), thereby mitigating oxidative stress, a key component of inflammatory damage.
-
Modulation of Macrophage Polarization: Evidence suggests this compound can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory and pro-resolving M2 phenotype.
The diagram below illustrates the primary signaling cascade initiated by this compound.
Methodological & Application
Application Notes and Protocols for BML-111 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a BML-111 stock solution for in vitro experiments. This compound is a synthetic analog of lipoxin A4 (LXA4) and a potent agonist for the formyl peptide receptor 2 (FPR2/ALX), also known as the lipoxin A4 receptor. It is recognized for its anti-inflammatory, anti-angiogenic, and anti-tumor properties.
Chemical Properties and Solubility
This compound, also known as 5(S),6(R),7-Trihydroxyheptanoic acid methyl ester, is a potent lipoxin A4 agonist. For consistent and reproducible experimental results, it is crucial to ensure the proper handling and preparation of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Alternative Name | 5(S),6(R),7-Trihydroxyheptanoic acid methyl ester | |
| Purity | ≥99% | |
| Appearance | Off-white solid | |
| Storage (Powder) | -20°C for up to 2 years (desiccated) |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 25 mg/mL | |
| 100% Ethanol | 25 mg/mL |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 1.92 mg of this compound (Molecular Weight: 192.21 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. To create a 10 mM stock, you would add 0.5203 mL of DMSO to 1 mg of this compound.
-
Cap the tube tightly.
-
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the complete dissolution of the this compound. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Table 3: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Source |
| -20°C | 1 month | |
| -80°C | 6 months |
Experimental Workflow
Caption: Workflow for this compound stock and working solution preparation.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily by acting as an agonist for the formyl peptide receptor 2 (FPR2/ALX). Activation of this receptor triggers downstream signaling cascades that modulate inflammatory and other cellular processes. One of the key pathways influenced by this compound is the lipoxygenase (LOX) pathway. Specifically, this compound has been shown to downregulate the expression of 5-lipoxygenase (5-LOX), which in turn can inhibit processes like epithelial-mesenchymal transition (EMT) and cell migration in cancer cells. Additionally, this compound has been reported to suppress the Notch-1 signaling pathway, contributing to its anti-inflammatory effects.
Application Notes and Protocols for BML-111 in a RAW264.7 Macrophage Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic agonist of the lipoxin A4 receptor (ALX/FPR2), exhibiting potent anti-inflammatory properties. Lipoxins are endogenous lipid mediators that play a crucial role in the resolution of inflammation. This compound mimics these effects, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics. The RAW264.7 macrophage cell line is a widely used in vitro model for studying inflammation. These cells, when stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) or cigarette smoke extract (CSE), mimic the inflammatory response of primary macrophages, making them an ideal system for evaluating the efficacy of anti-inflammatory compounds like this compound.
This document provides detailed application notes and protocols for utilizing this compound in a RAW264.7 macrophage inflammation model. It includes information on the mechanism of action, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams of the involved signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects in RAW264.7 macrophages through multiple signaling pathways:
-
Inhibition of the Notch-1 Signaling Pathway: this compound has been shown to suppress the activation of the Notch-1 signaling pathway induced by inflammatory stimuli like CSE. This leads to a downregulation of the downstream target Hes-1, which is involved in pro-inflammatory gene expression.
-
Modulation of Macrophage Polarization: this compound promotes a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype. This is characterized by a decrease in the M1 marker, inducible nitric oxide synthase (iNOS), and an increase in the M2 marker, Arginase-1 (Arg-1).
-
Suppression of Pro-inflammatory Cytokine Production: By activating the ALX/FPR2 receptor, this compound inhibits the production and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-18 (IL-18).
-
Upregulation of Anti-inflammatory Cytokines: this compound treatment leads to an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
-
Involvement of the MAPK Signaling Pathway: this compound can also induce autophagy in macrophages by suppressing the MAPK1 and MAPK8 signaling pathways, which contributes to its protective effects against cellular stress and inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers in stimulated RAW264.7 macrophages, as reported in the literature.
Table 1: Effect of this compound on Cytokine Secretion in CSE-Stimulated RAW264.7 Cells
| Treatment Group | TNF-α Secretion | IL-1β Secretion | IL-18 Secretion | IL-10 Secretion |
| Control | Baseline | Baseline | Baseline | Baseline |
| CSE Model | Significantly Increased | Significantly Increased | Significantly Increased | No Significant Change |
| CSE + this compound | Significantly Decreased (p<0.05) | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.05) | Significantly Increased (p<0.01) |
Table 2: Effect of this compound on Macrophage Polarization Markers in CSE-Stimulated RAW264.7 Cells
| Treatment Group | iNOS Expression (M1 Marker) | Arg-1 Expression (M2 Marker) |
| Control | Baseline | Baseline |
| CSE Model | Significantly Increased | No Significant Change |
| CSE + this compound | Significantly Decreased | Significantly Increased |
Table 3: Effect of this compound on Notch-1 Signaling Pathway Proteins in CSE-Stimulated RAW264.7 Cells
| Treatment Group | Activated Notch-1 / Total Notch-1 Ratio | Hes-1 Expression |
| Control | Baseline | Baseline |
| CSE Model | Significantly Increased (p<0.01) | Significantly Increased (p<0.01) |
| CSE + this compound | Significantly Decreased (p<0.05) | Significantly Decreased (p<0.01) |
Signaling Pathways and Experimental Workflow
Application Notes and Protocols: Assessing BML-111 Activity Using ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of the endogenous lipid mediator Lipoxin A4 (LXA4).[1] As a potent agonist for the formyl peptide receptor 2 (FPR2/ALX), this compound plays a crucial role in the resolution of inflammation, making it a significant compound of interest in drug discovery and development for inflammatory diseases.[2][3] Accurate and reproducible methods for assessing the biological activity of this compound are essential for both basic research and preclinical studies.
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and robust platform for quantifying protein levels and post-translational modifications. This document provides detailed protocols for assessing the activity of this compound through two primary ELISA-based approaches: the measurement of downstream signaling protein phosphorylation and the quantification of inflammatory mediator modulation.
Principle of this compound Activity Assessment
This compound exerts its biological effects by binding to and activating the G-protein coupled receptor, FPR2/ALX.[3] This activation initiates a cascade of intracellular signaling events, leading to the modulation of various cellular processes, primarily the suppression of pro-inflammatory pathways and the promotion of pro-resolving pathways. The activity of this compound can, therefore, be indirectly but effectively quantified by measuring these downstream effects.
Two key downstream consequences of this compound-mediated FPR2/ALX activation are:
-
Phosphorylation of intracellular signaling proteins: Activation of FPR2/ALX by this compound leads to the rapid phosphorylation of several downstream protein kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., ERK1/2, p38, JNK) and the serine/threonine kinase Akt.[4][5][6]
-
Modulation of inflammatory cytokine and chemokine production: this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while in some contexts, it can enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).[3][7][8]
The following sections provide detailed protocols for assessing this compound activity using these two ELISA-based approaches.
Data Presentation
Quantitative data from the described ELISA protocols should be summarized for clear comparison. Below are template tables for organizing your results.
Table 1: Effect of this compound on Protein Phosphorylation
| Treatment Group | This compound Conc. (nM) | Phospho-Protein Level (OD450 or pg/mL) | Total Protein Level (OD450 or pg/mL) | Normalized Phosphorylation (Ratio) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| This compound | 1000 | |||
| Positive Control | - |
Table 2: Effect of this compound on Inflammatory Mediator Production
| Treatment Group | This compound Conc. (nM) | Pro-inflammatory Mediator (e.g., TNF-α) (pg/mL) | Anti-inflammatory Mediator (e.g., IL-10) (pg/mL) |
| Vehicle Control | 0 | ||
| Inflammatory Stimulus (e.g., LPS) | 0 | ||
| This compound + Stimulus | 1 | ||
| This compound + Stimulus | 10 | ||
| This compound + Stimulus | 100 | ||
| This compound + Stimulus | 1000 |
Experimental Protocols
Protocol 1: Phospho-Specific Sandwich ELISA for Downstream Signaling Proteins
This protocol describes the measurement of the phosphorylation of a target protein (e.g., ERK1/2, Akt, p38 MAPK) in cell lysates following stimulation with this compound. This method provides a direct readout of the activation of specific signaling pathways.
Materials:
-
Phospho-specific and total protein sandwich ELISA kit for the target of interest (e.g., Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA kit)
-
Relevant cell line (e.g., human neutrophils, RAW 264.7 macrophages)
-
Cell culture reagents
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.
-
Prepare serial dilutions of this compound in serum-free media.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 5-30 minutes, to be optimized for each cell type and target).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle rocking.
-
Centrifuge the plate at 4°C to pellet cell debris.
-
-
ELISA Protocol:
-
Carefully transfer the supernatant (cell lysate) to the wells of the ELISA plate pre-coated with the capture antibody for the total or phosphorylated protein.
-
Follow the specific instructions provided with the ELISA kit for incubation times, washing steps, and the addition of detection antibody, HRP-conjugate, substrate, and stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve if the kit includes a quantitative standard.
-
Calculate the concentration of the phosphorylated and total protein in each sample.
-
Determine the activity of this compound by calculating the ratio of phosphorylated protein to total protein for each treatment condition.
-
Protocol 2: Sandwich ELISA for Inflammatory Mediators
This protocol outlines the measurement of pro- and anti-inflammatory cytokines in the supernatant of cultured cells to assess the functional effect of this compound.
Materials:
-
Sandwich ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), RAW 264.7 macrophages)
-
Cell culture reagents
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24- or 48-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 6-24 hours).
-
-
Sample Collection:
-
Following incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This will typically involve adding the collected supernatant to the antibody-coated plate, followed by incubation, washing, and the addition of detection antibody, HRP-conjugate, substrate, and stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the concentration of the target cytokine in each sample.
-
Assess the activity of this compound by comparing the cytokine concentrations in the this compound treated groups to the group treated with the inflammatory stimulus alone.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Phospho-Specific ELISA Workflow.
Caption: Cytokine Secretion ELISA Workflow.
References
- 1. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurovascular protection by post-ischemic intravenous injections of the lipoxin A4 receptor agonist, this compound, in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. researchgate.net [researchgate.net]
- 8. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BML-111 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the BML-111 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with the lipoxin A4 receptor agonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of lipoxin A4 and acts as a potent agonist for the lipoxin A4 receptor (ALX/FPR2).[1][2][3] Its primary mechanism involves activating this G protein-coupled receptor, leading to a cascade of intracellular signaling events that are generally associated with anti-inflammatory, pro-resolving, anti-angiogenic, and anti-tumor effects.[1][4] this compound has also been shown to repress the activity of angiotensin-converting enzyme (ACE) while increasing the activity of angiotensin-converting enzyme 2 (ACE2).[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (25 mg/ml) and 100% ethanol (25 mg/ml).[5][6] For long-term storage, it is recommended to keep the compound at -20°C.[5][6] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To ensure experimental consistency, it is crucial to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.
Q3: At what concentration is this compound typically effective in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. In vitro studies have reported effects at concentrations ranging from the low nanomolar to the micromolar range. For instance, it has been shown to inhibit leukotriene B4-induced cellular migration with an IC50 of 5 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a potent ALX/FPR2 agonist, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[7] To confirm that the observed effects are mediated by the intended receptor, consider using an ALX/FPR2 antagonist, such as BOC-2, as a negative control in your experiments.[8]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Problem: High variability or unexpected results in cell viability assays when treating with this compound.
| Potential Cause | Troubleshooting Steps |
| Direct reaction of this compound with assay reagents | Run a cell-free control by adding this compound to the culture medium in the absence of cells and performing the assay to check for direct reduction of the tetrazolium salt.[9] |
| Incomplete solubilization of formazan crystals (MTT assay) | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solvent like DMSO or an acidified SDS solution.[10][11] Inadequate mixing can also lead to variability.[11] |
| Interference from media components | High serum levels or certain antioxidants in the culture medium can non-enzymatically reduce tetrazolium salts. Consider reducing the serum concentration during the assay or using a serum-free medium if compatible with your cells. |
| Cell density and metabolic activity | Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all wells. The metabolic activity of cells can influence the reduction of tetrazolium salts.[10] |
| This compound stability in culture medium | Prepare fresh dilutions of this compound for each experiment. The stability of the compound in aqueous solutions over extended incubation periods should be considered. |
Variability in Western Blot Results for this compound Induced Signaling Pathways
Problem: Inconsistent phosphorylation or expression levels of target proteins (e.g., MAPK, NF-κB pathway components) after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal treatment time | The activation of signaling pathways can be transient. Perform a time-course experiment to determine the peak activation time for your protein of interest. |
| Poor sample preparation | Ensure rapid and efficient cell lysis on ice with appropriate protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[12] |
| Inconsistent protein loading | Quantify protein concentration accurately before loading and normalize to a reliable loading control (e.g., GAPDH, β-actin). |
| Antibody issues | Use antibodies that are validated for the specific application (Western blot) and species. Optimize primary and secondary antibody concentrations and incubation times to reduce non-specific binding and background.[13][14] |
| Transfer efficiency | Verify the efficiency of protein transfer from the gel to the membrane, especially for high or low molecular weight proteins.[12] |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.[10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
General Protocol for Western Blot Analysis of this compound-Treated Cells
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. This compound|CAS 78606-80-1|DC Chemicals [dcchemicals.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Enzo Life Sciences this compound (5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Enzo Life Sciences this compound (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. This compound, a lipoxin receptor agonist, attenuates ventilator-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
BML-111 Technical Support Center: Interpreting Unexpected Results
Welcome to the BML-111 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected findings in their this compound studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Lipoxin A4 (LXA4) and acts as an agonist for the Lipoxin A4 receptor (ALX/FPR2), which is a G-protein coupled receptor.[1] Its primary role is to mimic the pro-resolving and anti-inflammatory effects of the endogenous lipid mediator, LXA4.[1][2] this compound has been shown to possess anti-inflammatory, antiangiogenic, and antitumor properties.[3] One of its key mechanisms involves the repression of angiotensin-converting enzyme (ACE) activity and the enhancement of angiotensin-converting enzyme 2 (ACE2) activity.[3]
Q2: I am not observing the expected anti-inflammatory effect of this compound. What could be the reason?
Several factors could contribute to a lack of an anti-inflammatory effect. Please refer to the troubleshooting guide below for a step-by-step approach to identify the issue.
Q3: Can this compound elicit a pro-inflammatory response? This seems counterintuitive.
Yes, under certain conditions, this compound and other lipoxin analogs can have what appear to be pro-inflammatory effects. This is a complex phenomenon and is addressed in detail in the "Paradoxical Pro-inflammatory Effects" troubleshooting guide.
Q4: Are there any known off-target effects of this compound?
While this compound primarily targets the ALX/FPR2 receptor, some studies suggest potential off-target effects or interactions with other signaling pathways. The complexity of GPCR signaling can lead to "biased agonism," where this compound may preferentially activate certain downstream pathways over others, leading to varied cellular responses.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Anti-Inflammatory Results
You've treated your cells or animal models with this compound but are not observing the expected decrease in inflammatory markers (e.g., TNF-α, IL-6) or the expected therapeutic effect.
-
Verify Reagent Integrity and Preparation:
-
Solubility: this compound is soluble in ethanol and DMSO. Ensure it is fully dissolved before preparing your working solutions. For in vivo studies, specific formulations with PEG300, Tween-80, and saline may be required to ensure solubility and bioavailability.[3]
-
Storage: this compound should be stored under desiccating conditions at -20°C for short-term use and -80°C for long-term storage (up to 6 months).[3] Improper storage can lead to degradation.
-
Fresh Preparation: Prepare working dilutions fresh for each experiment and avoid repeated freeze-thaw cycles.
-
-
Optimize this compound Concentration and Treatment Time:
-
Dose-Response: The effective concentration of this compound is highly dependent on the cell type and the specific inflammatory stimulus used. Perform a dose-response experiment to determine the optimal concentration for your system. In RAW264.7 macrophages stimulated with cigarette smoke extract, concentrations around 10 μM have been shown to be effective.[1]
-
Time-Course: The timing of this compound treatment relative to the inflammatory stimulus is critical. For example, in sepsis models, the timing of administration can dramatically alter the outcome. Pre-treatment with this compound before the inflammatory challenge is often more effective.
-
-
Assess ALX/FPR2 Receptor Expression:
-
Confirm that your cell line or tissue of interest expresses the ALX/FPR2 receptor. This can be done using techniques like qPCR or Western blotting. Lack of receptor expression will result in no response to this compound.
-
-
Check Downstream Signaling Pathways:
-
If the expected phenotypic outcome is absent, investigate the activation of downstream signaling pathways known to be modulated by this compound. This can help pinpoint where the signaling cascade is failing. Key pathways to examine include NF-κB and MAPK (p38, ERK1/2).[4]
-
Caption: Troubleshooting workflow for lack of this compound efficacy.
Issue 2: Observation of Paradoxical Pro-inflammatory Effects
You've observed an increase in inflammatory markers or a worsening of the inflammatory phenotype after this compound treatment.
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Time-Dependent Effects in Infectious Models:
-
The "Dual Role" of Lipoxins: In the context of bacterial infections like sepsis, the anti-inflammatory action of this compound (inhibiting neutrophil migration) can be detrimental in the early stages by impairing bacterial clearance. However, in later stages, this same action can be beneficial by reducing excessive inflammation and tissue damage.
-
Troubleshooting: If working with an infection model, evaluate the effects of this compound at different time points post-infection. Consider if the observed "pro-inflammatory" effect is a consequence of impaired host defense.
-
-
Context-Dependent Vascular Effects:
-
Some studies have shown that Lipoxin A4 can induce vasoconstriction and endothelial dysfunction under certain conditions. This is thought to be mediated through the ALX/FPR2 receptor and involve the RhoA/Rho kinase pathway and production of reactive oxygen species (ROS).
-
Troubleshooting: If you are working with vascular models, assess markers of endothelial function and oxidative stress. Consider co-treatment with antioxidants or Rho kinase inhibitors to dissect the mechanism.
-
-
Biased Agonism and Receptor Desensitization:
-
As a GPCR agonist, this compound could exhibit biased agonism, preferentially activating pro-inflammatory signaling pathways in certain cellular contexts. Prolonged exposure to high concentrations of this compound might also lead to receptor desensitization or downregulation, diminishing its anti-inflammatory effects and potentially unmasking other responses.
-
Troubleshooting: Perform a detailed time-course and dose-response study. Investigate a broader range of signaling pathways beyond the canonical anti-inflammatory ones.
-
Caption: Potential pathway for this compound-mediated vasoconstriction.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Model System | This compound Concentration/Dose | Observed Effect | Reference |
| In Vitro | |||
| Leukotriene B4-induced cellular migration | 5 nM (IC50) | Inhibition of cell migration | [3] |
| Cigarette smoke extract-induced RAW264.7 macrophage inflammation | 10 μM | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) | [1] |
| CoCl2-stimulated MCF-7 breast cancer cells | 400 µg/L (approx. 2 µM) | Inhibition of epithelial-mesenchymal transition and migration | [5][6] |
| In Vivo | |||
| Collagen-induced arthritis in DBA/1 mice | Not specified | Reduced clinical disease activity and joint destruction | [2] |
| Spinal cord injury in rats | 1 mg/kg (i.p.) | Reduced inflammation and oxidative stress, improved motor function | [7] |
| H22 tumor-bearing mice | 1 mg/kg (i.p.) | Suppressed tumor angiogenesis and growth | [3] |
| Experimental autoimmune myocarditis in mice | Not specified | Reduced cardiac inflammation, apoptosis, and oxidative stress | [8] |
| UVB-induced skin inflammation in hairless mice | Dose-dependent | Reduced neutrophil recruitment and mast cell activation | [4] |
Experimental Protocols
General Protocol for In Vitro this compound Treatment
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Starvation (Optional): For some assays, particularly those investigating signaling pathways, it may be necessary to serum-starve the cells for a period (e.g., 4-24 hours) before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working dilutions in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is typically ≤ 0.1%.
-
Treatment: Add the this compound working solution to your cells. The timing of this addition relative to the inflammatory stimulus will depend on your experimental design (pre-treatment, co-treatment, or post-treatment).
-
Incubation: Incubate the cells for the desired period. This can range from minutes for signaling studies to 24-48 hours for functional assays.
-
Harvesting: After incubation, harvest the cells or supernatant for downstream analysis (e.g., ELISA, Western blot, qPCR).
General Protocol for ELISA (e.g., TNF-α)
-
Coating: Coat a 96-well plate with a capture antibody specific for your cytokine of interest overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add your standards and samples (cell culture supernatant or serum) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
General Protocol for Western Blot (e.g., NF-κB p65)
-
Protein Extraction: Lyse your cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a protein assay (e.g., BCA).
-
Sample Preparation: Prepare your samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-p65) overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment prevents cardiac apoptosis and oxidative stress in a mouse model of autoimmune myocarditis [pubmed.ncbi.nlm.nih.gov]
The importance of validating BML-111's effect with a secondary assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BML-111. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
The Importance of Validating this compound's Effect with a Secondary Assay
Q1: Why is it crucial to validate the observed effects of this compound with a secondary assay?
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Confirming On-Target Effects: A secondary assay can help confirm that the observed biological effect of this compound is indeed mediated through its intended target, the ALX/FPR2 receptor.
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Identifying Potential Off-Target Effects: Small molecules can sometimes interact with unintended targets. A secondary, mechanistically different assay can help reveal if the observed phenotype is a result of such off-target interactions.
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Strengthening Data Robustness and Specificity: Independent verification of experimental findings using a different method significantly increases the confidence in the results and the specificity of the compound's action.
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Elucidating the Mechanism of Action: Different assays can provide complementary information about the signaling pathways and cellular processes modulated by this compound, leading to a more comprehensive understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a synthetic analog of lipoxin A4 (LXA4) and functions as an agonist for the lipoxin A4 receptor (ALX/FPR2), a G protein-coupled receptor.[2][3] The binding of this compound to this receptor initiates intracellular signaling cascades that are generally associated with anti-inflammatory and pro-resolving effects.[2][4]
Q3: What are some of the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
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Wnt/FZD5/CaMKII Pathway: this compound can suppress this pathway, which is implicated in inflammatory responses.[5][6]
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5-Lipoxygenase (5-LOX) Pathway: It can inhibit the 5-LOX pathway, which is involved in the production of pro-inflammatory leukotrienes.[7]
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MAPK Signaling Pathway: this compound has been observed to influence MAPK signaling, which plays a role in cell proliferation, differentiation, and apoptosis.
-
Nrf2 Pathway: this compound can activate the Nrf2 pathway, which is involved in the antioxidant response.[8]
Q4: What are some common primary assays used to assess the effects of this compound?
A4: Researchers commonly use a variety of in vitro assays to characterize the biological activities of this compound. These include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators.[9]
-
Western Blotting: To determine the expression levels of key proteins in signaling pathways (e.g., Wnt5a, FZD5, p-GSK3β).[6]
-
Transwell Migration/Invasion Assay: To assess the effect of this compound on cell migration and invasion.[7]
-
MTT or other Cell Viability Assays: To determine the cytotoxic or cytostatic effects of this compound on different cell types.[10][11]
Troubleshooting Guides
General this compound Handling
Q5: My this compound is not dissolving properly. What should I do?
A5: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in an organic solvent like DMSO.[3] Ensure you are using a high-purity solvent and vortexing thoroughly. For working solutions, further dilute the stock solution in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it's crucial to keep the final DMSO concentration in your experiments low (typically below 0.5%).
Q6: I am observing inconsistent results between experiments. What could be the cause?
A6: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solution is stored correctly, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[3]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Experimental Conditions: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
Specific Assay Troubleshooting
Q7: In my ELISA, I am not seeing a significant change in cytokine levels after this compound treatment. What should I check?
A7:
-
Stimulation Conditions: Ensure that your inflammatory stimulus (e.g., LPS) is potent enough to induce a robust cytokine response in your control group.
-
This compound Concentration and Incubation Time: Optimize the concentration of this compound and the pre-incubation time before adding the inflammatory stimulus. A dose-response experiment is highly recommended.
-
Cell Health: Verify that the cells are healthy and responsive. High cell death can affect cytokine production.
Q8: My Western blot for Wnt signaling proteins shows weak or no bands for the phosphorylated forms. What can I do?
A8:
-
Sample Preparation: Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Antibody Quality: Ensure your primary antibody is validated for the detection of the phosphorylated protein of interest.
-
Protein Loading: Load a sufficient amount of protein onto the gel. You may need to perform a protein concentration assay to ensure equal loading.
-
Transfer Efficiency: Verify that the proteins have been efficiently transferred from the gel to the membrane by using a Ponceau S stain.
Q9: In my transwell migration assay, I am observing very low cell migration even in my control group. What are the possible reasons?
A9:
-
Pore Size: Ensure the pore size of the transwell insert is appropriate for your cell type to allow for migration.[12][13]
-
Chemoattractant Gradient: The concentration of the chemoattractant (e.g., serum) in the lower chamber should be optimized to create a sufficient gradient to induce migration.[14][15]
-
Cell Viability: Check the viability of your cells before seeding them into the inserts. Damaged or unhealthy cells will not migrate efficiently.[15]
-
Incubation Time: The incubation time may need to be optimized. A time-course experiment can help determine the optimal duration for cell migration.[12]
Data Presentation
Table 1: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 5 | 30 ± 4 | 20 ± 3 |
| LPS (1 µg/mL) | 850 ± 50 | 600 ± 40 | 450 ± 30 |
| LPS + this compound (1 µM) | 400 ± 35 | 250 ± 20 | 200 ± 15 |
| LPS + this compound (10 µM) | 200 ± 20 | 120 ± 10 | 100 ± 8 |
Data are representative and presented as mean ± standard deviation.[5]
Table 2: Effect of this compound on Wnt Pathway Protein Expression in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Wnt5a (relative expression) | FZD5 (relative expression) | CaMKIIδ (relative expression) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 3.5 ± 0.3 | 3.2 ± 0.2 | 2.8 ± 0.2 |
| LPS + this compound (10 ng/mL) | 2.8 ± 0.2 | 2.5 ± 0.2 | 2.2 ± 0.1 |
| LPS + this compound (100 ng/mL) | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.3 ± 0.1 |
Data are representative and presented as mean ± standard deviation relative to the control.[6]
Experimental Protocols
Protocol 1: ELISA for Cytokine Measurement
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Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions of the specific ELISA kit being used.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Protocol 2: Western Blot for Wnt Signaling Proteins
-
Cell Lysis: After treatment as described in the ELISA protocol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wnt5a, FZD5, CaMKIIδ, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve them for 12-24 hours.
-
Assay Setup: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.
-
Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a solution like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for validating this compound's effects.
References
- 1. assaygenie.com [assaygenie.com]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt5a/FZD5/CaMKII signaling pathway mediates the effect of this compound on inflammatory reactions in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt5a/FZD5/CaMKII signaling pathway mediates the effect of this compound on inflammatory reactions in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. fishersci.de [fishersci.de]
- 13. focus.gbo.com [focus.gbo.com]
- 14. corning.com [corning.com]
- 15. yeasenbio.com [yeasenbio.com]
How to minimize variability in BML-111 in vivo studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies using BML-111.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of lipoxin A4 and a potent agonist for the lipoxin A4 receptor (ALX/FPR2).[1][2] Its primary mechanism of action is to mimic the effects of the endogenous pro-resolving mediator lipoxin A4, which is involved in the resolution of inflammation.[3][4] this compound has demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor properties in various preclinical models.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (up to 25 mg/ml) and 100% ethanol (up to 25 mg/ml).[5] For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[1] To minimize variability, prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Q3: What are common routes of administration and dosages for this compound in in vivo studies?
A3: The most common routes of administration are intraperitoneal (i.p.) and intravenous (i.v.) injection. A frequently cited effective dosage is 1 mg/kg.[1][3] However, the optimal dose and route can vary depending on the animal model and the specific research question. It is advisable to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in therapeutic outcomes between animals. | 1. Inconsistent Drug Preparation: Improper dissolution or dilution of this compound. 2. Variable Administration: Inaccurate dosing or inconsistent injection technique (e.g., i.p. injection into the gut or fat pad). 3. Animal-to-Animal Variation: Differences in age, weight, sex, or underlying health status of the animals. 4. Timing of Administration: Inconsistent timing of this compound administration relative to the disease induction or measurement of endpoints. | 1. Standardize Drug Preparation: Prepare a fresh stock solution in the recommended solvent (e.g., DMSO) for each experiment. Ensure complete dissolution. For working solutions, use a consistent, biocompatible vehicle such as saline. 2. Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route. For i.p. injections, use appropriate needle sizes and injection angles to avoid injection into organs. For i.v. injections, confirm vein cannulation. 3. Standardize Animal Cohorts: Use animals of the same age, sex, and from the same supplier. Allow for an acclimatization period before starting the experiment. Randomize animals into treatment groups. 4. Strict Adherence to Timeline: Establish and strictly follow a detailed experimental timeline for drug administration and all subsequent measurements. |
| Lack of expected therapeutic effect. | 1. Suboptimal Dose: The administered dose may be too low for the specific animal model or disease severity. 2. Drug Instability: Degradation of this compound due to improper storage or handling. 3. Incorrect Timing of Treatment: The therapeutic window for this compound's action may have been missed. 4. Receptor Expression: The target tissue may have low expression of the ALX/FPR2 receptor. | 1. Conduct a Dose-Response Study: Test a range of doses to identify the optimal therapeutic concentration for your model. 2. Ensure Proper Storage and Handling: Store this compound as recommended (-20°C or -80°C) and prepare fresh solutions for each experiment.[1] 3. Optimize Treatment Schedule: Based on the pathophysiology of your model, consider different treatment initiation times (e.g., prophylactic vs. therapeutic). 4. Confirm Receptor Expression: If possible, verify the expression of ALX/FPR2 in your target tissue using techniques like immunohistochemistry or Western blotting. |
| Unexpected off-target effects or toxicity. | 1. High Dose: The administered dose may be in the toxic range. 2. Vehicle Toxicity: The solvent used to dissolve this compound (e.g., high concentration of DMSO) may be causing adverse effects. 3. Contamination: The this compound stock or prepared solutions may be contaminated. | 1. Perform a Dose-Toxicity Study: Determine the maximum tolerated dose in your animal model. 2. Optimize Vehicle Formulation: Keep the concentration of organic solvents like DMSO to a minimum in the final injected volume. Include a vehicle-only control group in your experiments. 3. Ensure Aseptic Technique: Use sterile techniques when preparing and administering this compound solutions to prevent infection. |
Experimental Protocols
General Protocol for this compound Administration in a Mouse Model of Acute Lung Injury
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Animal Model: Induce acute lung injury (ALI) in mice via intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/ml).
-
For administration, dilute the stock solution in sterile saline to the final desired concentration (e.g., 1 mg/kg). The final concentration of DMSO should be minimized (ideally less than 5%).
-
-
Administration:
-
Administer this compound (1 mg/kg) via intraperitoneal injection.
-
The timing of administration can be varied, for example, 1 hour before or 1 hour after LPS challenge to assess prophylactic or therapeutic effects, respectively.[4]
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-LPS), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-6).
-
Harvest lung tissue for histological analysis (H&E staining) to evaluate lung injury and for molecular analysis (e.g., Western blot for inflammatory markers).[6]
-
Visualizations
Signaling Pathways
This compound, as a lipoxin A4 receptor agonist, can modulate multiple downstream signaling pathways to exert its anti-inflammatory and pro-resolving effects.
Caption: this compound signaling through the ALX/FPR2 receptor.
Experimental Workflow
A standardized experimental workflow is crucial for minimizing variability.
Caption: A typical experimental workflow for in vivo this compound studies.
Logical Troubleshooting Flowchart
A logical approach to troubleshooting can help identify the source of variability.
Caption: A step-by-step guide for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Neurovascular protection by post-ischemic intravenous injections of the lipoxin A4 receptor agonist, this compound, in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzo Life Sciences this compound (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating BML-111 Specificity for the Lipoxin A4 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of investigational compounds is paramount. This guide provides a comprehensive framework for validating the specificity of BML-111, a synthetic analog of the endogenous anti-inflammatory mediator Lipoxin A4 (LXA4), for its target receptor, the Lipoxin A4 receptor (ALX/FPR2). Through a combination of binding and functional assays, this guide offers a comparative analysis of this compound against other known ALX/FPR2 agonists, supported by detailed experimental protocols and data presented for objective evaluation.
The ALX/FPR2 receptor, a G protein-coupled receptor, plays a crucial role in the resolution of inflammation. Its activation by endogenous ligands like LXA4 initiates signaling cascades that dampen inflammatory responses. This compound has emerged as a valuable tool for studying these pathways due to its stability compared to the native LXA4.[1] However, rigorous validation of its specificity is essential to ensure that its observed biological effects are indeed mediated through the ALX/FPR2 receptor.
Comparative Analysis of ALX/FPR2 Agonists
To objectively assess the specificity and potency of this compound, it is crucial to compare its performance with a panel of other established ALX/FPR2 receptor agonists. This includes the endogenous ligands Lipoxin A4 (LXA4), Resolvin D1 (RvD1), and the Annexin A1-derived peptide Ac2-26, as well as the synthetic peptide agonist WKYMVm.
Quantitative Comparison of Ligand-Receptor Interactions
The following table summarizes key quantitative parameters for this compound and other ALX/FPR2 agonists, providing a basis for comparing their binding affinity and functional potency.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50/IC50) - Calcium Mobilization | Functional Potency (EC50/IC50) - Chemotaxis |
| This compound | Not Widely Reported | Varies by study | IC50 of 5 nM for LTB4-induced migration[2] |
| Lipoxin A4 (LXA4) | High Affinity | ~1 nM[3] | Potent inhibitor of neutrophil chemotaxis |
| Resolvin D1 (RvD1) | Kd = 0.17 ± 0.06 nM[4] | Lower EC50 than AT-RvD1[5] | Effective inhibitor of neutrophil migration |
| Annexin A1 peptide (Ac2-26) | Binds to FPR1 and FPR2/ALX[6] | EC50 of ~6 nM[7] | Induces neutrophil migration at 10 µM[6] |
| WKYMVm | High Affinity[8] | EC50 of 75 pM - 2 nM[9] | Induces chemotaxis at pM concentrations[9] |
Note: The binding affinity (Ki) and functional potency (EC50/IC50) values can vary depending on the specific cell type and assay conditions used. The data presented here is a compilation from various sources to provide a comparative overview.
Experimental Protocols for Specificity Validation
To ensure the on-target action of this compound, a multi-faceted experimental approach is recommended. This includes direct binding assays, functional assays measuring downstream signaling events, and cellular response assays. The specificity of this compound's effects should be confirmed using ALX/FPR2-deficient cells or animals, or by employing selective ALX/FPR2 antagonists such as WRW4 or BOC-2.[10][11]
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the ALX/FPR2 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the ALX/FPR2 receptor.
Materials:
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Cells or membranes expressing the ALX/FPR2 receptor.
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Radiolabeled ALX/FPR2 ligand (e.g., [3H]-LXA4).
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Unlabeled this compound and other competitor ligands.
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Binding buffer.
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Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound or other competitor compounds in the presence of cells or membranes expressing the ALX/FPR2 receptor.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Activation of the Gq-coupled ALX/FPR2 receptor leads to an increase in intracellular calcium concentration. This assay measures this downstream signaling event.
Objective: To determine the functional potency (EC50) of this compound in activating ALX/FPR2-mediated calcium signaling.
Materials:
-
Cells expressing the ALX/FPR2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound and other agonists.
-
Fluorometric imaging plate reader.
Protocol:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Stimulate the cells with varying concentrations of this compound or other agonists.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Chemotaxis Assay
The ALX/FPR2 receptor is involved in regulating cell migration, particularly of immune cells. The Boyden chamber assay is a common method to assess chemotaxis.
Objective: To evaluate the effect of this compound on the migration of ALX/FPR2-expressing cells towards a chemoattractant.
Materials:
-
ALX/FPR2-expressing cells (e.g., neutrophils).
-
Boyden chamber apparatus with a porous membrane.
-
Chemoattractant (e.g., LTB4).
-
This compound.
-
Cell staining reagents.
-
Microscope.
Protocol:
-
Place a solution containing a chemoattractant in the lower chamber of the Boyden apparatus.
-
Place a suspension of ALX/FPR2-expressing cells, pre-incubated with or without this compound, in the upper chamber.
-
Incubate the chamber to allow for cell migration through the porous membrane.
-
After the incubation period, fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in multiple fields using a microscope.
-
Compare the number of migrated cells in the presence and absence of this compound to determine its effect on chemotaxis.
Receptor Internalization Assay
Ligand binding to GPCRs often leads to receptor internalization. This can be quantified using techniques like flow cytometry.
Objective: To determine if this compound induces the internalization of the ALX/FPR2 receptor.
Materials:
-
Cells expressing a tagged ALX/FPR2 receptor (e.g., HA-tagged).
-
This compound.
-
Primary antibody against the tag.
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Protocol:
-
Incubate the ALX/FPR2-expressing cells with this compound for various time points.
-
At each time point, fix the cells.
-
Stain the cells with a primary antibody that recognizes the extracellular tag of the receptor.
-
Wash the cells and then stain with a fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity indicates receptor internalization.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Lipoxin A4 signaling pathway via the ALX/FPR2 receptor.
References
- 1. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin A1 Interaction with the FPR2/ALX Receptor: IDENTIFICATION OF DISTINCT DOMAINS AND DOWNSTREAM ASSOCIATED SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of formyl peptide receptor 2 (FPR2/ALX) agonist, this compound, in Platelets - CentAUR [centaur.reading.ac.uk]
Confirming BML-111's Mechanism of Action: A Comparative Guide Using FPR2/ALX Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the FPR2/ALX agonist, BML-111, with and without its target receptor, utilizing experimental data from studies on FPR2/ALX knockout mice and receptor antagonists. This approach definitively confirms that the therapeutic effects of this compound are mediated through the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).
This compound, a synthetic analog of lipoxin A4, has demonstrated potent anti-inflammatory and pro-resolving properties in a variety of preclinical models.[1][2] Understanding and confirming its mechanism of action is crucial for its development as a potential therapeutic agent. The use of FPR2/ALX knockout mice provides the most definitive evidence of on-target activity.
This compound's Performance in Wild-Type vs. FPR2/ALX Deficient Models
Experimental evidence from studies on UVB-induced skin inflammation and platelet function robustly demonstrates that the efficacy of this compound is contingent on the presence of the FPR2/ALX receptor. In the absence of this receptor, as seen in knockout mice, or when the receptor is blocked by an antagonist, the anti-inflammatory and anti-platelet aggregation effects of this compound are significantly diminished or completely abolished.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Effect of this compound on UVB-Induced Skin Inflammation
| Parameter | Wild-Type (or Vehicle Control) | Wild-Type + this compound | FPR2/ALX Antagonist + this compound |
| Neutrophil Infiltration (MPO Activity) | Increased | Significantly Reduced | No Significant Reduction |
| Mast Cell Count | Increased | Significantly Reduced | No Significant Reduction |
| Epidermal Thickness | Increased | Significantly Reduced | No Significant Reduction |
| Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) | Increased | Significantly Reduced | No Significant Reduction |
| Anti-inflammatory Cytokine Levels (IL-10) | No Significant Change | Significantly Increased | No Significant Increase |
MPO: Myeloperoxidase, an enzyme indicative of neutrophil infiltration. Data compiled from studies using the FPR2/ALX antagonist BOC-2, which mimics the knockout condition.[2][3]
Table 2: Effect of this compound on Platelet Function
| Parameter | Wild-Type Platelets + Agonist | Wild-Type Platelets + Agonist + this compound | FPR2/ALX Knockout Platelets + Agonist + this compound |
| Platelet Aggregation | 100% | Significantly Inhibited | No Significant Inhibition |
| Fibrinogen Binding | Increased | Significantly Reduced | No Significant Reduction |
| α-granule Secretion | Increased | Significantly Reduced | No Significant Reduction |
Agonists used to stimulate platelet activation include CRP-XL and thrombin.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
UVB-Induced Skin Inflammation in Mice
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on skin.[2][4]
Animals: Male hairless mice (SKH-1) or C57BL/6 mice with shaved dorsal skin are used. FPR2/ALX knockout mice and their wild-type littermates are required for direct comparison.
UVB Irradiation:
-
Mice are anesthetized.
-
The dorsal skin is exposed to a controlled dose of UVB radiation (e.g., 100-800 mJ/cm²), typically from a bank of UVB lamps with a peak emission at 312 nm.[4]
-
The UVB source is positioned at a fixed distance from the animals' backs to ensure consistent dosage.
Treatment:
-
This compound is administered, often via intraperitoneal injection, at a predetermined dose (e.g., 0.1 mg/kg) at a specific time point before or after UVB exposure.[5]
-
In antagonist studies, a selective FPR2/ALX antagonist like BOC-2 is administered prior to this compound treatment.
Outcome Measures:
-
Histological Analysis: Skin samples are collected at various time points post-irradiation (e.g., 12, 24, 48 hours), fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to measure epidermal thickness and quantify sunburn cells.
-
Myeloperoxidase (MPO) Assay: Skin tissue is homogenized, and MPO activity is measured as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in skin homogenates are quantified using ELISA or qRT-PCR.
-
Mast Cell Staining: Skin sections are stained with toluidine blue to identify and count mast cells.
Platelet Aggregation Assays
This protocol is based on studies evaluating the impact of this compound on platelet function.[1]
Platelet Preparation:
-
Whole blood is drawn from wild-type and FPR2/ALX knockout mice into tubes containing an anticoagulant.
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.
-
Washed platelets are prepared by further centrifugation and resuspension in a suitable buffer (e.g., modified Tyrode's-HEPES buffer).
Platelet Aggregation:
-
Washed platelets are placed in an aggregometer, and a baseline is established.
-
This compound or a vehicle control is added to the platelet suspension and incubated for a short period (e.g., 5 minutes).
-
A platelet agonist (e.g., thrombin or CRP-XL) is added to induce aggregation.
-
Light transmission is monitored over time to measure the extent of platelet aggregation.
Flow Cytometry for Platelet Activation Markers:
-
Washed platelets are treated with this compound and a platelet agonist.
-
The platelets are then incubated with fluorescently labeled antibodies specific for activation markers, such as P-selectin (a marker of α-granule secretion) and activated integrin αIIbβ3 (measured by fibrinogen binding).
-
The fluorescence intensity is quantified using a flow cytometer.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental logic for confirming its mechanism of action.
References
- 1. Lipoxin A4 analogue, this compound, reduces platelet activation and protects from thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin against Ultraviolet B Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary Restriction Attenuates Inflammation and Protects Mouse Skin from High-Dose Ultraviolet B Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of BML-111 Versus Lipoxin A4
An Objective Analysis for Researchers and Drug Development Professionals
Lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator, and its synthetic analog, BML-111, are at the forefront of research into the resolution of inflammation and the treatment of a myriad of inflammatory diseases and cancer. Both compounds exert their biological effects primarily through the activation of the formyl peptide receptor 2 (FPR2/ALX), a G protein-coupled receptor. While sharing a common target, their differing stabilities in biological systems lead to significant variations in their in vivo efficacy. This guide provides a detailed comparison of this compound and Lipoxin A4, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.
Direct Efficacy Comparison: In Vivo Anti-Tumor Activity
A pivotal study directly comparing the in vivo anti-tumor effects of this compound and Lipoxin A4 in a melanoma mouse model highlights the superior efficacy of the synthetic analog. This difference is largely attributed to the rapid in vivo metabolism and inactivation of the naturally occurring Lipoxin A4.
Table 1: In Vivo Comparison of this compound and Lipoxin A4 in a Murine Melanoma Model [1][2][3]
| Parameter | Vehicle (PBS) | Lipoxin A4 | This compound |
| Treatment Regimen | Intraperitoneal injection every 2 days | Intraperitoneal injection every 2 days | 1 mg/kg, intraperitoneal injection every 2 days |
| Tumor Growth | Uninhibited | No significant effect on tumor growth | Significantly inhibited tumor growth |
| Tumor Tissue Morphology | N/A | N/A | Destruction of tumor tissue and reduction in melanoma cells |
Comparative Efficacy in Various Biological Systems
While direct comparative studies across all applications are limited, the following tables summarize the reported effects of this compound and Lipoxin A4 in key biological processes from various independent studies.
Anti-Inflammatory and Pro-Resolving Effects
Both this compound and Lipoxin A4 demonstrate potent anti-inflammatory properties across a range of in vitro and in vivo models.
Table 2: Anti-Inflammatory Efficacy of this compound
| Model | Key Findings | Reference |
| LPS-induced Acute Lung Injury (ALI) in rats | Pre-treatment significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) in bronchoalveolar lavage fluid. | [4] |
| Spinal Cord Injury (SCI) in rats | Decreased serum and spinal cord levels of TNF-α, IL-1β, and IL-6. | [5] |
| Collagen-Induced Arthritis (CIA) in mice | Reduced serum levels of TNF-α and IL-6. | [6] |
| Cigarette Smoke Extract (CSE)-treated RAW264.7 macrophages | Dose-dependently suppressed the expression of TNF-α, IL-1β, and IL-18, and upregulated the anti-inflammatory cytokine IL-10. | [7][8] |
Table 3: Anti-Inflammatory Efficacy of Lipoxin A4
| Model | Key Findings | Reference |
| Subarachnoid Hemorrhage (SAH) in rats | Inhibited inflammation by activating FPR2. | [9] |
| Aspergillus fumigatus-stimulated human corneal epithelial cells | Inhibited the expression of pro-inflammatory mediators. | [5] |
| TiO2-induced arthritis in mice | Reduced mechanical and thermal hyperalgesia, edema, and leukocyte recruitment. Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased the anti-inflammatory cytokine IL-10. | [10] |
| Experimental Autoimmune Myocarditis (EAM) in mice | Mitigated the severity of myocarditis by reducing inflammatory cell infiltration and modulating cytokine levels. |
Effects on Platelet Activation
This compound has been shown to modulate platelet function, suggesting a role in thrombotic diseases.
Table 4: Efficacy of this compound on Platelet Function
| Assay | Agonist | This compound Concentration | Key Findings |
| Platelet Aggregation | CRP-XL, Thrombin | Dose-dependent | Inhibited platelet aggregation. |
| Fibrinogen Binding | Multiple agonists | Dose-dependent | Inhibited fibrinogen binding to integrin αIIbβ3. |
| In Vitro Thrombus Formation | N/A | Various concentrations | Inhibited thrombus formation. |
| VASP S-157 Phosphorylation | Resting and stimulated platelets | 12.5, 25, 50 µM | Significantly increased VASP S-157 phosphorylation. |
Signaling Pathways
Both this compound and Lipoxin A4 initiate their effects by binding to the ALX/FPR2 receptor, which then triggers a cascade of intracellular signaling events.
Lipoxin A4 Signaling
Lipoxin A4 binding to ALX/FPR2 can lead to the activation of several downstream pathways that collectively contribute to its anti-inflammatory and pro-resolving effects.
Caption: Lipoxin A4 signaling cascade.
This compound Signaling
As a stable analog, this compound activates similar pathways to Lipoxin A4. Additionally, studies have elucidated its role in modulating other signaling cascades, such as the Notch and MAPK pathways.
Caption: this compound signaling pathways.
Experimental Protocols
In Vivo Murine Melanoma Model[1][2][3]
-
Cell Culture: A375 human melanoma cells are cultured in appropriate media.
-
Animal Model: Nude mice are used for tumor xenografts.
-
Tumor Inoculation: 1x10^6 A375 cells are injected subcutaneously into the mice.
-
Treatment: Once tumors reach a size of approximately 5 mm, mice are randomized into treatment groups:
-
Vehicle control (e.g., PBS), administered intraperitoneally.
-
Lipoxin A4, administered intraperitoneally.
-
This compound (e.g., 1 mg/kg), administered intraperitoneally.
-
Treatments are administered every 2 days for a specified duration (e.g., 16 days).
-
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Histological Analysis: At the end of the study, tumors are excised, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin) to assess tumor morphology and cell death.
In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Human platelets are isolated from whole blood by centrifugation.
-
Incubation: Isolated platelets are incubated with either a vehicle control or various concentrations of this compound for a short period (e.g., 5 minutes).
-
Agonist Stimulation: Platelet aggregation is induced by adding a platelet agonist such as cross-linked collagen-related peptide (CRP-XL) or thrombin.
-
Measurement: Platelet aggregation is measured using an aggregometer, which records the change in light transmission through the platelet suspension over time.
Experimental Workflow for Macrophage Polarization Study[7][8]
Caption: Macrophage polarization workflow.
Conclusion
Both this compound and Lipoxin A4 are potent activators of the ALX/FPR2 receptor, with significant therapeutic potential in inflammatory diseases and cancer. However, the inherent instability of the endogenous Lipoxin A4 limits its efficacy in vivo. This compound, as a stable synthetic analog, overcomes this limitation, demonstrating superior in vivo activity in models such as melanoma.[1][2][3] For researchers conducting in vivo studies, this compound represents a more robust and reliable tool to probe the therapeutic effects of activating the lipoxin pathway. For in vitro studies, both compounds can be valuable, although the enhanced stability of this compound may also be advantageous in long-term cell culture experiments. The choice between this compound and Lipoxin A4 will ultimately depend on the specific experimental context, with a clear advantage for this compound in in vivo applications.
References
- 1. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - Du - Annals of Translational Medicine [atm.amegroups.org]
- 4. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lipoxin A4 analogue, this compound, reduces platelet activation and protects from thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BML-111 in the Landscape of Pro-Resolving Mediators: A Comparative Analysis with Resolvins and Protectins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pro-Resolving Mediator Performance with Supporting Experimental Data.
The resolution of inflammation is an active and highly orchestrated process, driven by a specialized class of lipid mediators that actively suppress inflammatory responses and promote tissue healing. Among these, the synthetic lipoxin A4 analog, BML-111, has garnered significant attention for its potent pro-resolving and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with two other major families of pro-resolving mediators: the resolvins and protectins. This analysis is based on available experimental data to aid researchers in selecting the appropriate tools for their investigations into inflammatory diseases and the development of novel therapeutics.
At a Glance: Key Pro-Resolving Mediators
| Mediator Family | Precursor | Key Members | Primary Receptor(s) | Key Biological Functions |
| Lipoxins (LXs) | Arachidonic Acid (AA) | Lipoxin A4 (LXA4), Lipoxin B4 (LXB4) | FPR2/ALX | Inhibit neutrophil chemotaxis and activation, stimulate monocyte migration, enhance macrophage efferocytosis, anti-inflammatory, pro-resolving. |
| This compound | Synthetic Analog of LXA4 | N/A | FPR2/ALX | Potent anti-inflammatory, pro-resolving, anti-angiogenic, and anti-tumorigenic activities.[1] |
| Resolvins (Rvs) | Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) | RvE1, RvE2 (from EPA); RvD1-RvD6 (from DHA) | ChemR23, BLT1 (for RvE1); GPR32, FPR2/ALX (for RvD1) | Inhibit neutrophil infiltration, reduce pro-inflammatory cytokine production, enhance macrophage phagocytosis, promote resolution of inflammation.[2][3] |
| Protectins (PDs) | Docosahexaenoic Acid (DHA) | Protectin D1 (PD1)/Neuroprotectin D1 (NPD1) | GPR37 | Potent anti-inflammatory, anti-apoptotic, and neuroprotective actions.[4][5] |
Comparative Efficacy: A Look at the Data
Direct head-to-head quantitative comparisons of the efficacy of this compound against specific resolvins and protectins in the same experimental systems are limited in the current literature. However, by examining their effects in similar models of inflammation, we can infer their relative potencies. Many of these mediators exhibit potent effects in the nanomolar range.
| Mediator | Model of Inflammation | Key Efficacy Data | Reference |
| This compound | Spinal Cord Injury (Rat) | Significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and spinal cord tissue.[6] | [6] |
| This compound | UVB-induced Skin Inflammation (Mouse) | Reduced neutrophil recruitment in a dose-dependent manner.[7] | [7] |
| Resolvin D1 | LPS-induced Keratitis (Mouse) | Attenuated inflammatory parameters and reduced corneal damage.[8][9] | [8][9] |
| Resolvin D1 | Experimental Autoimmune Neuritis (Rat) | Increased regulatory T cell and anti-inflammatory macrophage counts, promoting disease recovery.[10] | [10] |
| Resolvin D1 | Inflammatory Pain | Potently dampened inflammatory and postoperative pain. | [11] |
| Protectin D1/NPD1 | Postoperative Delirium-like Behavior (Aged Mice) | Alleviated cognitive deficits and reduced neuroinflammation.[12] | [12] |
| Protectin D1/NPD1 | Peritonitis (Mouse) | Potent regulator of polymorphonuclear leukocyte (PMN) infiltration (approximately 40% reduction at 1 ng/mouse).[13] | [13] |
It is important to note that the optimal concentration and efficacy of each mediator can vary significantly depending on the specific experimental model, the timing of administration, and the measured endpoints.
Signaling Pathways: Unraveling the Mechanisms of Action
This compound, resolvins, and protectins exert their pro-resolving effects by activating specific G-protein coupled receptors (GPCRs), which in turn modulate downstream signaling cascades to dampen inflammation and promote resolution.
This compound (Lipoxin A4 Analog) Signaling
This compound, as a lipoxin A4 analog, primarily signals through the FPR2/ALX receptor. This interaction initiates a cascade of intracellular events that collectively lead to the resolution of inflammation. Key downstream effects include the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression, and the modulation of MAPK signaling.
This compound Signaling Cascade.
Resolvin D1 (RvD1) Signaling
Resolvin D1 interacts with two main receptors, GPR32 and FPR2/ALX, to orchestrate its pro-resolving activities. Activation of these receptors leads to the inhibition of neutrophil infiltration, a key event in the early stages of inflammation, and the enhancement of macrophage-mediated clearance of apoptotic cells (efferocytosis), a critical step in the resolution phase.
Resolvin D1 Signaling Pathways.
Protectin D1 (PD1/NPD1) Signaling
Protectin D1, particularly in the nervous system where it is known as Neuroprotectin D1, exerts potent neuroprotective and anti-inflammatory effects. Its signaling pathways are crucial for maintaining cellular homeostasis and promoting cell survival in the face of inflammatory or oxidative stress.
Protectin D1 Signaling Pathway.
Experimental Protocols: Methodologies for Key Experiments
To facilitate the replication and extension of research in this field, detailed methodologies for key experiments are provided below.
In Vivo Model of Spinal Cord Injury (SCI) with this compound Treatment
-
Animal Model: Adult male Sprague-Dawley rats.
-
SCI Induction: A laminectomy is performed at the T10 vertebral level to expose the spinal cord. A vascular clip with a closing force of 50g is applied to the spinal cord for 1 minute to induce a contusion injury.
-
This compound Administration: this compound is administered intraperitoneally at a dose of 1 mg/kg immediately after SCI and then daily for a specified period.
-
Outcome Measures:
-
Motor Function: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: Spinal cord tissue is harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and spinal cord tissue are quantified using ELISA kits.[6]
-
In Vivo Model of LPS-Induced Keratitis with Resolvin D1 Treatment
-
Animal Model: C57BL/6J mice.
-
Induction of Keratitis: A 2 µg injection of lipopolysaccharide (LPS) from E. coli in 1 µL of saline is administered into the corneal stroma of one eye.
-
Resolvin D1 Administration: Resolvin D1 (100 ng) is administered topically to the eye at the time of LPS injection.
-
Outcome Measures:
In Vivo Model of Postoperative Delirium with Neuroprotectin D1 (NPD1) Treatment
-
Animal Model: Aged (18-month-old) C57BL/6 mice.
-
Surgical Procedure: A standardized laparotomy is performed under isoflurane anesthesia to induce a sterile surgical injury.
-
NPD1 Administration: NPD1 (1 ng/g) is administered intraperitoneally 30 minutes before surgery.
-
Outcome Measures:
-
Behavioral Testing: Cognitive function is assessed using the Y-maze for spontaneous alternation and the fear conditioning test to evaluate memory.
-
Neuroinflammation Assessment: Levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) are measured in the hippocampus and prefrontal cortex using ELISA.[12]
-
Conclusion
This compound, as a stable and potent lipoxin A4 receptor agonist, represents a valuable tool for investigating the resolution of inflammation. While it shares many functional similarities with the endogenous pro-resolving mediators, resolvins and protectins, the choice of which mediator to use will depend on the specific research question, the experimental model, and the desired therapeutic outcome. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the complex and promising field of resolution pharmacology. Further head-to-head comparative studies are warranted to more definitively establish the relative potencies and specific applications of these powerful pro-resolving molecules.
References
- 1. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 4. Protectin D1 - Wikipedia [en.wikipedia.org]
- 5. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resolvin D1 attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroprotectin D1 Protects Against Postoperative Delirium-Like Behavior in Aged Mice [frontiersin.org]
- 13. Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BML-111 and Other Synthetic Lipoxin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of BML-111 and other synthetic lipoxin analogs, supported by experimental data. Lipoxins are endogenous specialized pro-resolving mediators that play a crucial role in the resolution of inflammation. However, their therapeutic potential is limited by their rapid metabolic inactivation in vivo. This has led to the development of synthetic analogs with enhanced stability and potent anti-inflammatory and pro-resolving properties.
This guide will delve into a comparative analysis of this compound, a widely studied lipoxin A4 (LXA4) analog, and other key synthetic lipoxin analogs, including first-generation and the more recent benzo-lipoxin A4 analogs. We will examine their performance based on receptor activation, anti-inflammatory efficacy, and in vivo activity, presenting quantitative data in structured tables for ease of comparison. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are also provided to support further research and development in this promising therapeutic area.
Performance Comparison of Synthetic Lipoxin Analogs
The efficacy of synthetic lipoxin analogs is primarily determined by their ability to activate the lipoxin A4 receptor (ALX/FPR2), a G-protein coupled receptor, and to resist metabolic inactivation, thereby prolonging their therapeutic window. Below, we compare this compound with other notable synthetic lipoxin analogs.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data on the receptor activation and anti-inflammatory activity of this compound and other synthetic lipoxin analogs. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: ALX/FPR2 Receptor Activation and Binding Affinity
| Compound/Analog | Receptor | Assay Type | Parameter | Value | Species | Reference |
| This compound | Lipoxin A4 Receptor | Not Specified | IC50 | 70 nM | Not Specified | |
| o--benzo-ω6-epi-LXA4 | ALX/FPR2 | β-arrestin recruitment | EC50 | ~2.9 x 10⁻¹² M | Human | |
| 15-epi-LXA4 | ALX/FPR2 | β-arrestin recruitment | EC50 | ~2.9 x 10⁻¹² M | Human | |
| LXA4 | LXA4R | Radioligand Binding | Ki | ~2.0 nM | Human | |
| 15-epi-LXA4 | LXA4R | Radioligand Binding | Ki | ~2.0 nM | Human | |
| 15(R/S)-methyl-LXA4 | LXA4R | Radioligand Binding | Ki | > LXA4 | Human | |
| 16-phenoxy-LXA4 | LXA4R | Radioligand Binding | Ki | > 15(R/S)-methyl-LXA4 | Human |
Table 2: In Vitro Anti-inflammatory and Pro-resolving Activity
| Compound/Analog | Assay | Parameter | Value | Cell Type | Reference |
| This compound | LTB4-induced cellular migration | IC50 | 5 nM | Not Specified | |
| LXA4 | Neutrophil Chemotaxis (LTB4-induced) | Max. Inhibition | ~50% at 1 nM | Human Neutrophils | |
| 15-epi-LXA4 | Neutrophil Chemotaxis (LTB4-induced) | Max. Inhibition | ~50% at 1 nM | Human Neutrophils | |
| 15(R/S)-methyl-LXA4 | TNF-α-stimulated Superoxide Generation | Inhibition | Potent at 1-10 nM | Human Neutrophils | |
| 16-phenoxy-LXA4 | TNF-α-stimulated Superoxide Generation | Inhibition | Potent at 1-10 nM | Human Neutrophils | |
| 15(R/S)-methyl-LXA4 | TNF-α-stimulated IL-1β Release | Inhibition | ~60% at 100 nM | Human Neutrophils | |
| 16-phenoxy-LXA4 | TNF-α-stimulated IL-1β Release | Inhibition | ~40% at 100 nM | Human Neutrophils | |
| o--benzo-ω6-epi-LXA4 | Macrophage Phagocytosis | Potency | More potent than LXA4 | Murine Macrophages |
Table 3: In Vivo Anti-inflammatory Efficacy
| Compound/Analog | Animal Model | Key Finding | Dose | Species | Reference |
| This compound | Melanoma Tumor Growth | Significantly inhibited tumor growth | 1 mg/kg | Mouse | |
| This compound | UVB-induced Skin Inflammation | Reduced neutrophil recruitment | 0.1 mg/kg | Mouse | |
| o--benzo-ω6-epi-LXA4 | Zymosan-induced Peritonitis | ~32% reduction in PMN infiltration | 15 µg/kg | Mouse | |
| m--benzo-ω6-epi-LXA4 | Zymosan-induced Peritonitis | ~32% reduction in PMN infiltration | 15 µg/kg | Mouse | |
| o--benzo-deoxy-LXA4 | Zymosan-induced Peritonitis | Less potent than o- and m- analogs | 15 µg/kg | Mouse | |
| -ω6-(R/S)-LXA4 | Zymosan-induced Peritonitis | Less potent than o- and m- analogs | 15 µg/kg | Mouse | |
| 15(R/S)-methyl-LXA4 | Infantile Eczema | Significantly reduced severity | Topical Cream | Human |
Table 4: Metabolic Stability
| Compound/Analog | Inactivation by Eicosanoid Oxidoreductase | Key Feature | Reference |
| Native LXA4 | Rapid | Susceptible to dehydrogenation | |
| Benzo-LXA4 Analogs | Resistant | Benzo-fused ring system enhances stability | |
| First-generation Analogs (e.g., 15(R/S)-methyl-LXA4) | Resistant | Modifications at C-15 prevent oxidation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Zymosan-Induced Peritonitis in Mice
This model is widely used to assess the in vivo anti-inflammatory activity of compounds by measuring their ability to inhibit leukocyte infiltration into the peritoneal cavity.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Test compounds (e.g., this compound, benzo-lipoxin analogs) and vehicle control
-
Male FVB or C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
-
Turk's solution (0.01% gentian violet in 3% acetic acid)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral) at a specified time before the zymosan challenge. Dosing paradigms can vary, but a common approach is to administer the compound 30 minutes prior to zymosan injection.
-
Induce peritonitis by intraperitoneally injecting 1 mg of the Zymosan A suspension into each mouse.
-
At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by lavage. Inject 3-5 mL of cold PBS with EDTA into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer after diluting an aliquot of the cell suspension in Turk's solution to lyse red blood cells.
-
Prepare cytospin slides of the peritoneal cells and stain with a differential stain (e.g., Diff-Quik) to perform differential cell counts (neutrophils, macrophages, etc.) under a light microscope.
-
The anti-inflammatory effect of the test compound is determined by the percentage reduction in the number of infiltrating neutrophils compared to the vehicle-treated control group.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This in vitro assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from healthy donors
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or fMLP)
-
Test compounds and vehicle control
-
Boyden chamber or Transwell® inserts with a 5.0 µm pore size polycarbonate membrane
-
Culture medium (e.g., RPMI 1640)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Isolate human neutrophils from peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the purified neutrophils in serum-free medium.
-
Add the chemoattractant and the test compound (or vehicle) at various concentrations to the lower chamber of the Boyden chamber.
-
Place the Transwell® insert into the well, creating an upper and lower chamber separated by the microporous membrane.
-
Add the neutrophil suspension to the upper chamber of the insert.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 1 hour) to allow for cell migration.
-
After incubation, remove the insert and measure the number of neutrophils that have migrated to the lower chamber. This can be quantified by measuring ATP levels of the migrated cells using a luminescent cell viability assay.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in neutrophil migration compared to the vehicle control.
ALX/FPR2 Receptor Activation Assay (β-arrestin Recruitment)
This cell-based assay measures the activation of the ALX/FPR2 receptor by a ligand, which leads to the recruitment of β-arrestin to the receptor.
Materials:
-
HEK293 cells stably expressing the human ALX/FPR2 receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary fragment (Enzyme Acceptor).
-
Test compounds and reference agonist (e.g., 15-epi-LXA4)
-
Cell culture medium and plates
-
β-galactosidase substrate (luminogenic)
-
Luminometer
Procedure:
-
Plate the engineered HEK-ALX-β-arrestin cells in appropriate multi-well plates and culture until they reach the desired confluency.
-
Expose the cells to various concentrations of the test compound or reference agonist for a specified time (e.g., 1 hour) at 37°C.
-
Following incubation with the agonist, add the β-galactosidase substrate to the cells and incubate at room temperature for a specified time (e.g., 1 hour).
-
Measure the luminescence generated by the active β-galactosidase enzyme using a luminometer. The luminescence signal is proportional to the extent of β-arrestin recruitment and, therefore, receptor activation.
-
Plot the luminescence values against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and other synthetic lipoxin analogs are mediated through the activation of specific intracellular signaling pathways. Below are diagrams generated using Graphviz to illustrate these pathways and a typical experimental workflow.
ALX/FPR2 Signaling Pathway
Activation of the ALX/FPR2 receptor by lipoxin analogs initiates a signaling cascade that ultimately leads to the resolution of inflammation. This involves the inhibition of pro-inflammatory pathways and the activation of pro-resolving cellular functions.
Caption: ALX/FPR2 Signaling Cascade
This compound and the Nrf2 Antioxidant Pathway
This compound has been shown to exert protective effects against oxidative stress by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Caption: this compound Activation of the Nrf2 Pathway
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a synthetic lipoxin analog in a murine model of inflammation.
Caption: In Vivo Efficacy Testing Workflow
Conclusion
Synthetic lipoxin analogs, including this compound and the more recent benzo-lipoxin A4 analogs, represent a promising therapeutic strategy for a wide range of inflammatory diseases. Their ability to activate the pro-resolving ALX/FPR2 receptor and their enhanced metabolic stability make them attractive candidates for further drug development. This guide provides a comparative overview of their performance, supported by quantitative data and detailed experimental protocols, to aid researchers in this field. The benzo-lipoxin A4 analogs, with their high potency and stability, appear to be particularly promising. However, further head-to-head comparative studies are needed to fully elucidate the relative therapeutic potential of these different synthetic lipoxin analogs.
BML-111: A Comparative Analysis of its In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
BML-111, a synthetic analog of the endogenous anti-inflammatory lipid mediator Lipoxin A4 (LXA4), has garnered significant attention for its therapeutic potential across a spectrum of diseases, including cancer and inflammatory conditions. As an agonist of the Lipoxin A4 receptor (ALX/FPR2), this compound exhibits a range of biological activities, from modulating inflammatory responses to inhibiting cancer progression. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies to assist researchers in their investigations.
In Vitro Effects of this compound
The in vitro activities of this compound have been documented across various cell-based assays, demonstrating its direct effects on cellular processes. These studies are crucial for elucidating the molecular mechanisms underlying its therapeutic potential.
Anti-Cancer Effects
This compound has shown promise as an anti-cancer agent by affecting cell viability, migration, and invasion in different cancer cell lines.
| Cell Line | Assay Type | Effect | Quantitative Data | Citation |
| MCF-7 (Breast Cancer) | MTT Assay | Inhibition of cell proliferation | Treatment with 100–800 μg/L this compound suppressed proliferation. | [1] |
| MCF-7 (Breast Cancer) | Transwell Assay | Inhibition of migration | This compound inhibited CoCl2-stimulated cell migration. | [1] |
| A375 (Melanoma) | Cell Invasion Assay | Attenuation of invasion ability | LXA4, of which this compound is an analog, significantly attenuated the invasion ability of A375 cells. | [2] |
| H22 (Hepatocellular Carcinoma) | Not Specified | Inhibition of vascular endothelial growth factor (VEGF) production and reduction of hypoxia-inducible factor-1α (HIF-1α) level. | Not specified. | |
| Various | Cellular Migration | Inhibition of leukotriene B4-induced cellular migration | IC50 of 5 nM. |
Anti-Inflammatory and Immunomodulatory Effects
This compound modulates inflammatory responses in various cell types, primarily through its interaction with the ALX/FPR2 receptor.
| Cell Type | Stimulus | Effect | Quantitative Data | Citation |
| RAW264.7 (Macrophages) | Cigarette Smoke Extract (CSE) | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) and upregulation of anti-inflammatory cytokine (IL-10). | Dose-dependent suppression of TNF-α, IL-1β, and IL-18, and upregulation of IL-10. | [3] |
| Human Platelets | Thrombin, CRP-XL | Inhibition of platelet aggregation, integrin αIIbβ3 activation, and granule secretion. | Dose-dependent inhibition. |
In Vivo Effects of this compound
Animal models provide a more complex physiological system to evaluate the therapeutic efficacy and safety of this compound. In vivo studies have largely corroborated the promising results observed in vitro.
Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor effects in various animal cancer models.
| Animal Model | Cancer Type | Treatment Regimen | Effect | Quantitative Data | Citation |
| BALB/c nude mice | Breast Cancer (MCF-7 xenograft) | 1 mg/kg, intraperitoneal injection | Repression of tumor growth. | Tumor size in the this compound group was 40% smaller than in the control group. | [1] |
| Mice | Melanoma (A375 xenograft) | 1 mg/kg, intraperitoneally every 2 days | Significant inhibition of melanoma tumor growth. | Tumor size in the this compound group was apparently smaller compared to the control. | [4] |
| Imprinting Control Region mice | Hepatocellular Carcinoma (H22 transplanted) | Not specified | Suppression of tumor-related angiogenesis and tumor growth. | Not specified. |
Anti-Inflammatory and Protective Effects
This compound has shown protective effects in various models of inflammatory diseases.
| Animal Model | Disease Model | Treatment Regimen | Effect | Quantitative Data | Citation |
| Rats | Spinal Cord Injury (SCI) | 1 mg/kg, intraperitoneal injection | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and spinal cord tissue. | Levels of TNF-α, IL-1β, and IL-6 were lower in the this compound treated group compared to the model group. | [5] |
| DBA/1 mice | Collagen-Induced Arthritis (CIA) | Not specified | Reduced clinical disease activity scores and histological joint destruction. Decreased serum concentrations of TNF-α and IL-6. | Significant reduction in clinical scores and cytokine levels compared to untreated CIA mice. | [6] |
| C57BL/6 mice | Psoriasis-like dermatitis (Imiquimod-induced) | Intraperitoneal pretreatment | Attenuated pathological changes in skin tissue and reduced serum levels of TNF-α, IL-1β, IL-6, IFN-γ, and IL-17A. Elevated IL-4 levels. | Substantial reduction in pro-inflammatory cytokines and increase in anti-inflammatory cytokine. | [7] |
| Endotoxemic mice | Acute Lung Injury | Intraperitoneal injection | Improved survival rate, attenuated pulmonary pathologic changes, inhibited neutrophil infiltration and pro-inflammatory cytokine production. | Significant improvement compared to untreated mice. | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key signaling pathways. Understanding these pathways is crucial for targeted drug development and for identifying potential biomarkers of response.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of key components of this pathway, such as p38 MAPK and ERK1/2, in the context of inflammation.[8][9]
5-Lipoxygenase (5-LOX) Pathway
The 5-LOX pathway is involved in the production of leukotrienes, which are pro-inflammatory mediators. This compound has been shown to downregulate 5-LOX, thereby inhibiting the production of these inflammatory molecules and suppressing processes like epithelial-mesenchymal transition (EMT) in cancer cells.[1]
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of cellular antioxidant responses. This compound can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes, which contributes to its protective effects against oxidative stress.
Notch Signaling Pathway
The Notch signaling pathway is involved in cell fate decisions, and its dysregulation is implicated in cancer. This compound has been shown to suppress the activation of the Notch-1 signaling pathway, which may contribute to its anti-inflammatory and anti-cancer effects.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Experimental Workflow
MTT Assay for Cell Viability:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 100-800 µg/L) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Protein Expression:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, 5-LOX, Nrf2, Notch-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Workflow
Xenograft Tumor Model:
-
Cell Preparation: Harvest cancer cells (e.g., MCF-7, A375) and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a palpable size, randomize the animals into treatment and control groups. Administer this compound (e.g., 1 mg/kg) via intraperitoneal injection according to the study design.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and perform downstream analyses such as histological staining and Western blotting.
Conclusion
This compound demonstrates significant therapeutic potential in both in vitro and in vivo models of cancer and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as MAPK, 5-LOX, Nrf2, and Notch, makes it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic utility of this promising compound. Further studies are warranted to elucidate the precise molecular interactions and to optimize dosing and treatment regimens for various pathological conditions.
References
- 1. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - Du - Annals of Translational Medicine [atm.amegroups.org]
- 5. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Modulates and Alleviates p38/MAPK Signaling Pathway and Th1/Th2/Th17 Cytokine Response in Murine Psoriasis-Like Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates acute lung injury in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Demonstrating the Dose-Dependent Effects of BML-111: A Comparative Guide
This guide provides a comprehensive overview of how to demonstrate the dose-dependent effects of BML-111, a lipoxin A4 receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound. This document outlines this compound's mechanism of action, presents its dose-dependent effects in various experimental models, and offers detailed protocols for key assays.
Introduction to this compound
This compound is a synthetic analog of lipoxin A4 (LXA4), an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties.[1][2] As a lipoxin A4 receptor (ALX/FPR2) agonist, this compound mimics the beneficial effects of LXA4 but with enhanced stability, making it suitable for in vivo studies.[3] Its mechanism of action involves binding to the G protein-coupled receptor ALX/FPR2, which triggers downstream signaling cascades that modulate inflammation, cell proliferation, migration, and apoptosis.[2][4][5] this compound has demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor properties in a variety of preclinical models.[6]
Dose-Dependent Effects of this compound: A Comparative Analysis
The following tables summarize the quantitative dose-dependent effects of this compound across different biological contexts. The comparison is made against control (vehicle-treated) groups.
Table 1: In Vitro Dose-Dependent Effects of this compound on Cellular Functions
| Cell Type | Assay | Concentration Range | Key Findings | Reference |
| Alveolar Macrophages | Autophagy Assay (LC3-II/LC3-I ratio) | 1-1000 nM | Peak autophagy induction observed at 100 nM. | [1] |
| Human Platelets | Platelet Aggregation Assay | 3.125-50 µM | Dose-dependent inhibition of platelet aggregation induced by CRP-XL and thrombin. | [5] |
| RAW264.7 Macrophages | Cytokine Release (ELISA) | Not specified, but dose-dependent | Dose-dependent suppression of CSE-induced TNF-α, IL-1β, and IL-18 release, and upregulation of IL-10. | [2] |
| MCF-7 Breast Cancer Cells | Cell Viability (MTT Assay) | 100-800 µg/L | Suppression of cell proliferation, though not strictly dose-dependent in this study. A concentration of 400 µg/L was chosen for subsequent experiments. | [3] |
| A375 Melanoma Cells | Cell Invasion Assay | Not specified | Significantly attenuated the invasive ability of A375 cells. | [7][8] |
Table 2: In Vivo Dose-Dependent Effects of this compound
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Mice with H22 tumors | 1 mg/kg | Intraperitoneal injection | Suppressed tumor-related angiogenesis and tumor growth. | [6] |
| Rats with Ventilator-Induced Lung Injury | Not specified | Intraperitoneal injection | Attenuated lung injury, improved oxygenation, and reduced inflammation. | [9] |
| Mice with Endotoxemia-Induced Acute Lung Injury | Not specified | Intraperitoneal injection | Significantly improved survival rate, attenuated pulmonary pathologic changes, and inhibited neutrophil infiltration. | [10] |
| Rats with Spinal Cord Injury | Not specified | Intraperitoneal injection | Improved motor function and decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [11] |
| Mice with A375 Melanoma | Not specified | Not specified | Administration of this compound significantly inhibited melanoma tumor growth. | [7] |
Comparison with Alternatives
While direct comparative studies with other lipoxin analogs are limited in the public domain, the primary "alternative" in a research setting is the absence of treatment (vehicle control), against which this compound has shown significant efficacy. Other potential alternatives for comparison could include:
-
Lipoxin A4 (LXA4): The endogenous compound that this compound is designed to mimic. A comparison could highlight the enhanced stability and in vivo efficacy of this compound.
-
Other ALX/FPR2 Agonists: A range of other synthetic agonists for this receptor exist and could be compared for potency and specificity.
-
Standard-of-Care Treatments: In disease-specific models, this compound's efficacy could be compared to existing therapeutic agents.
Experimental Protocols
Below are detailed methodologies for key experiments to demonstrate the dose-dependent effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on MCF-7 cells.[3][12]
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for adherence.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of Protein Expression
This protocol can be used to assess the dose-dependent effect of this compound on the expression of target proteins in signaling pathways.[1][12][13]
-
Cell Lysis: After treating cells with varying concentrations of this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Animal Study
This generalized protocol is based on methodologies from various in vivo studies.[3][6][7]
-
Animal Model: Select an appropriate animal model for the disease of interest (e.g., tumor xenograft model, acute lung injury model).
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into different groups: a vehicle control group and several this compound treatment groups receiving different doses (e.g., 0.1, 1, and 10 mg/kg).
-
This compound Administration: Administer this compound or the vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) at a set frequency and duration.
-
Monitoring: Monitor the animals regularly for clinical signs, body weight, and other relevant parameters.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues or blood for analysis (e.g., tumor size measurement, histological analysis, cytokine profiling).
-
Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the dose-dependent effects of this compound.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - Du - Annals of Translational Medicine [atm.amegroups.org]
- 9. This compound, a lipoxin receptor agonist, attenuates ventilator-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates acute lung injury in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The use of positive and negative controls to validate BML-111 experiments.
For Researchers, Scientists, and Drug Development Professionals
BML-111, a synthetic analog of lipoxin A4, is a potent agonist for the formyl peptide receptor 2/lipoxin A4 receptor (FPR2/ALX). Its anti-inflammatory, pro-resolving, and anti-cancer properties have made it a valuable tool in a wide range of biomedical research. To ensure the reliability and validity of experimental findings, the appropriate use of positive and negative controls is paramount. This guide provides an objective comparison of this compound's performance with relevant controls, supported by experimental data and detailed protocols.
Understanding the Role of Controls in this compound Experiments
Positive and negative controls are essential for interpreting the effects of this compound accurately. They help to confirm that the experimental system is working as expected and that the observed effects are specifically due to the activity of this compound on its target receptor, FPR2/ALX.
-
Positive Controls: These are substances with known effects similar to this compound, typically other FPR2/ALX agonists. They are used to validate the experimental setup and confirm that the biological system is responsive to FPR2/ALX activation.
-
Negative Controls: These are substances that should not produce the same effect as this compound. In the context of this compound research, this is often an antagonist that blocks the FPR2/ALX receptor, thereby inhibiting the action of this compound. A vehicle control (the solvent used to dissolve this compound) is also a critical negative control to ensure the solvent itself does not influence the results.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the effects of this compound with positive and negative controls in different experimental models.
Table 1: Effect of this compound and Controls on Inflammatory Cytokine Production in RAW264.7 Macrophages
| Treatment Group | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | IL-10 Secretion (pg/mL) | Reference |
| Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 25.3 ± 3.5 | [1][2] |
| CSE (1%) Model | 125.8 ± 10.3 | 68.2 ± 5.7 | 12.1 ± 1.9 | [1][2] |
| This compound (10 µM) + CSE | 45.6 ± 4.9 | 25.1 ± 3.3 | 48.7 ± 5.1 | [1][2] |
| Boc-2 (10 µM) + this compound + CSE | 110.3 ± 9.8 | 60.5 ± 6.2 | 15.8 ± 2.4 | [2] |
Data are presented as mean ± standard deviation. CSE: Cigarette Smoke Extract. Boc-2 is an FPR2/ALX antagonist.
Table 2: Effect of this compound on Platelet Activation and Signaling
| Treatment | VASP S-157 Phosphorylation (% of control) | P-selectin Exposure (% inhibition) | Reference |
| Vehicle | 100 | 0 | [3] |
| This compound (25 µM) | 186 ± 12 | 45 ± 5 | [3] |
| This compound (50 µM) | 188 ± 15 | 68 ± 7 | [3] |
| PGI₂ (1 µg/ml) (Positive Control) | Significantly Increased | Not Applicable | [3] |
Data are presented as mean ± standard deviation. VASP S-157 phosphorylation is a marker of PKA activity. PGI₂ is a known activator of the PKA pathway.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments involving this compound.
Protocol 1: In Vitro Macrophage Inflammation Assay
Objective: To assess the anti-inflammatory effects of this compound on macrophages.
Cell Line: RAW264.7 mouse macrophages.
Materials:
-
This compound (Cayman Chemical)
-
Cigarette Smoke Extract (CSE)
-
Boc-2 (FPR2/ALX antagonist)
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
ELISA kits for TNF-α, IL-1β, and IL-10
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.[2]
-
Experimental Groups:
-
Incubation: Incubate cells for 24 hours.
-
Cytokine Measurement: Collect cell supernatants and measure the concentrations of TNF-α, IL-1β, and IL-10 using ELISA kits according to the manufacturer's instructions.[1]
Protocol 2: Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on cancer cell migration.
Cell Line: MCF-7 human breast cancer cells.
Materials:
-
This compound
-
CoCl₂ (to induce migration)
-
Boc-2
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assays)
-
Crystal Violet or DAPI stain
Procedure:
-
Cell Preparation: Culture MCF-7 cells to 80-90% confluency. Starve cells in serum-free medium for 24 hours before the assay.
-
Assay Setup:
-
Treatment Groups:
-
Incubation: Incubate for 24-48 hours at 37°C.[4]
-
Quantification:
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in this compound research.
Caption: this compound signaling pathway and points of control.
Caption: Workflow for macrophage inflammation assay.
References
- 1. dovepress.com [dovepress.com]
- 2. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 analogue, this compound, reduces platelet activation and protects from thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 5. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BML-111 and Resolvin D1 in Preclinical Inflammation Models
A detailed examination of two potent pro-resolving mediators, BML-111 and Resolvin D1, reveals their significant therapeutic potential in mitigating inflammatory responses. This guide provides a comparative overview of their mechanisms of action, efficacy in various inflammation models, and the experimental protocols used to evaluate their effects.
This compound, a synthetic analog of lipoxin A4, and Resolvin D1 (RvD1), an endogenous lipid mediator derived from docosahexaenoic acid (DHA), are at the forefront of research into the resolution of inflammation. Both molecules exert potent anti-inflammatory and pro-resolving effects by actively orchestrating the return to tissue homeostasis. While they share a common receptor, their broader signaling mechanisms and documented effects in preclinical models show both similarities and distinctions.
Mechanism of Action: Shared Pathways and Unique Receptors
This compound is a potent agonist for the lipoxin A4 receptor, also known as ALX/FPR2.[1][2][3] This G-protein coupled receptor is a key player in mediating the anti-inflammatory effects of lipoxins.[3] By binding to ALX/FPR2, this compound has been shown to inhibit the recruitment of neutrophils, reduce the production of pro-inflammatory cytokines, and promote the resolution of inflammation in various models.[4][5][6]
Resolvin D1 also utilizes the ALX/FPR2 receptor to transmit its pro-resolving signals.[7][8] However, RvD1's activity is distinguished by its interaction with a second G-protein coupled receptor, GPR32.[7][9][10] This dual receptor engagement may contribute to the diverse and potent effects of RvD1 in resolving inflammation. The signaling cascades initiated by both this compound and RvD1 often involve the modulation of key inflammatory pathways such as NF-κB and MAPKs.[11][12]
Comparative Efficacy in Inflammation Models
Both this compound and Resolvin D1 have demonstrated significant efficacy in a range of preclinical inflammation models, from acute lung injury to arthritis. The following tables summarize their comparative effects on key inflammatory parameters.
Table 1: Inhibition of Neutrophil Migration
| Compound | Model System | Metric | Result | Citation |
| This compound | Leukotriene B4-induced cellular migration | IC50 | 5 nM | [1] |
| This compound | UVB-induced skin inflammation | Neutrophil Recruitment | Dose-dependent reduction | [5] |
| This compound | Ischemic stroke (rat model) | Myeloperoxidase (MPO) levels | Decreased | [6] |
| Resolvin D1 | Zymosan-induced peritonitis (mouse) | Neutrophil Infiltration | Significantly reduced with 1ng/mouse | [7] |
| Resolvin D1 | Transwell migration assay (dHL60 cells) | Migration Inhibition | ~30-70% reduction at 500 nM | [13] |
| Resolvin D1 | Lung ischemia-reperfusion injury (mouse) | Neutrophil Infiltration and Swarming | Significantly limited | [14][15][16] |
Table 2: Modulation of Inflammatory Cytokines
| Compound | Model System | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Anti-inflammatory Cytokines (e.g., IL-10) | Citation |
| This compound | Collagen-induced arthritis (mouse) | Decreased serum TNF-α and IL-6 | Not specified | [4] |
| This compound | Spinal cord injury (rat) | Decreased TNF-α, IL-1β, and IL-6 in serum and spinal cord | Not specified | [17] |
| This compound | CSE-treated macrophages (in vitro) | Decreased TNF-α, IL-1β, and IL-18 | Increased IL-10 | [18][19] |
| Resolvin D1 | LPS-stimulated human monocytes (in vitro) | Suppressed TNF, IL-1β, IL-8 | Augmented IL-10 | [20] |
| Resolvin D1 | Cigarette smoke-induced lung inflammation (mouse) | Reduced pro-inflammatory cytokines | Upregulated IL-10 | [21] |
| Resolvin D1 | LPS-stimulated THP-1 macrophages (in vitro) | Downregulated TNF-α, IL-1β, IL-6 | Not specified |
Table 3: Macrophage Polarization
| Compound | Model System | Effect on Macrophage Phenotype | Citation | |---|---|---|---|---| | This compound | CSE-treated RAW264.7 cells (in vitro) | Promoted shift from M1 to M2 phenotype (decreased iNOS, increased Arg-1) |[3] | | Resolvin D1 | Cigarette smoke-induced lung inflammation (mouse) | Promoted differentiation of M2 macrophages |[21][22] | | Resolvin D1 | LPS-induced keratitis (mouse) | Promoted polarization from M1-like to M2-like phenotype |[23] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for this compound and Resolvin D1, and a typical experimental workflow for evaluating these compounds in an in vivo inflammation model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Lipoxin A4 agonist (CAS 78606-80-1) | Abcam [abcam.com]
- 3. dovepress.com [dovepress.com]
- 4. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurovascular protection by post-ischemic intravenous injections of the lipoxin A4 receptor agonist, this compound, in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 11. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 12. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Novel Anti-Inflammatory and Pro-Resolving Role for Resolvin D1 in Acute Cigarette Smoke-Induced Lung Inflammation | PLOS One [journals.plos.org]
- 22. A Novel Anti-Inflammatory and Pro-Resolving Role for Resolvin D1 in Acute Cigarette Smoke-Induced Lung Inflammation [dash.harvard.edu]
- 23. Resolvin D1 attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
The differences in signaling pathways activated by BML-111 and protectin D1.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the signaling pathways activated by BML-111, a synthetic lipoxin A4 analog, and protectin D1 (PD1), an endogenous specialized pro-resolving mediator. Both molecules exhibit potent anti-inflammatory and pro-resolving properties, making them attractive candidates for therapeutic development. However, their distinct mechanisms of action, initiated through different receptors and downstream signaling cascades, are crucial for understanding their specific therapeutic potentials. This document outlines these differences, supported by experimental data, detailed protocols, and visual pathway diagrams.
Core Signaling Differences at a Glance
This compound and protectin D1, while both contributing to the resolution of inflammation, operate through distinct primary receptors and subsequently modulate different intracellular signaling cascades. This compound is a stable analog of lipoxin A4 and primarily acts as an agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2)[1][2][3][4][5][6]. This receptor is a G-protein coupled receptor expressed on various immune cells, including neutrophils, macrophages, and lymphocytes. In contrast, protectin D1, a docosahexaenoic acid (DHA) derivative, has been shown to interact with the GPR37 receptor to mediate its effects[7].
The engagement of these distinct receptors leads to the activation of divergent downstream pathways. This compound has been shown to modulate the Notch-1, MAPK, and PKA signaling pathways to exert its anti-inflammatory, pro-autophagic, and anti-thrombotic effects[2][8][9]. Protectin D1, on the other hand, influences the TLR4, PI3K/AKT, and NALP3 inflammasome pathways to control inflammation and promote tissue protection[10][11].
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and protectin D1 on key inflammatory and signaling molecules, as reported in various experimental models.
Table 1: Effects of this compound on Inflammatory Markers and Signaling Proteins
| Target Cell/Model | Treatment | Analyte | Change | Reference |
| Cigarette Smoke Extract-treated RAW264.7 Macrophages | This compound | TNF-α, IL-1β, IL-18 | Significantly Decreased | [9] |
| Cigarette Smoke Extract-treated RAW264.7 Macrophages | This compound | IL-10 | Significantly Increased | [9] |
| Cigarette Smoke Extract-treated RAW264.7 Macrophages | This compound | Hes-1, Activated Notch-1/Total Notch-1 | Significantly Decreased | [9] |
| LPS-induced Alveolar Macrophages | 100 nM this compound | LC3-II/LC3-I Ratio (Autophagy) | Peak Increase | [8] |
| Collagen-Induced Arthritis Mice | This compound | Serum TNF-α, IL-6 | Significantly Decreased | [5] |
| Spinal Cord Injury Rats | This compound | Serum & Spinal Cord TNF-α, IL-1β, IL-6 | Significantly Decreased | [12] |
| Spinal Cord Injury Rats | This compound | Serum Total Oxidative Status (TOS) | Significantly Decreased | [12] |
| Spinal Cord Injury Rats | This compound | Serum Total Antioxidant Status (TAS) | Significantly Increased | [12] |
| CoCl₂-stimulated MCF-7 Breast Cancer Cells | This compound | 5-LOX, MMP-2, MMP-9 | Downregulated | [4][13] |
Table 2: Effects of Protectin D1 on Inflammatory Markers and Signaling Proteins
| Target Cell/Model | Treatment | Analyte | Change | Reference |
| CLP-induced Sepsis Rat Model | 0.08 mg/kg PD1 | ROS Concentration | Reduced | [10] |
| CLP-induced Sepsis Rat Model | 0.08 mg/kg PD1 | NALP3, ASC, Caspase-1 | Inhibited | [10] |
| CLP-induced Sepsis Rat Model | 0.08 mg/kg PD1 | IL-1β, IL-18 | Decreased | [10] |
| Primary Neonatal Rat Cardiomyocytes | 1 µM PD1 | p-AKT, HIF-1α | Increased | [10] |
| MCD-fed NASH Mouse Model | PD1 | IRAK-M | Increased | [11] |
| MCD-fed NASH Mouse Model | PD1 | p-TAK1, p-p38, p-p65 | Inhibited | [11] |
| Zymosan-induced Mouse Peritonitis | 300 ng PD1 | PMN Infiltration | Decreased | [14][15] |
| Macrophages from Diabetic Mice | PD1 | IL-10 Production | Increased | [16] |
| Macrophages from AOSD and COVID-19 Patients | 10 ng/ml PD1 | M2 Polarization | Significantly Increased | [17] |
| M2 Macrophages from AOSD and COVID-19 Patients | 10 ng/ml PD1 | IL-10 Release | Significantly Increased | [17] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and protectin D1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin Against Ultraviolet B Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protectin D1 inhibits TLR4 signaling pathway to alleviate non-alcoholic steatohepatitis via upregulating IRAK-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. glpbio.com [glpbio.com]
- 16. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The specialized pro-resolving lipid mediator Protectin D1 affects macrophages differentiation and activity in Adult-onset Still’s disease and COVID-19, two hyperinflammatory diseases sharing similar transcriptomic profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Independently Verifying BML-111 Study Findings
For researchers, scientists, and drug development professionals, the independent verification of study findings is a cornerstone of scientific rigor. This guide provides a comparative framework for evaluating the performance of BML-111, a Lipoxin A4 receptor agonist, against other alternatives. It includes detailed experimental protocols and quantitative data to support your research.
Understanding this compound and its Alternatives
This compound is a synthetic analog of Lipoxin A4 (LXA4) and acts as a potent agonist for the Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] This receptor is a key player in the resolution of inflammation. This compound has demonstrated anti-inflammatory, anti-angiogenic, and pro-resolving properties in a variety of preclinical models.[1] To independently verify these findings, it is essential to compare its activity with other known FPR2/ALX agonists.
Key Alternatives to this compound:
-
Resolvin D1 (RvD1): An endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).
-
Annexin A1 (AnxA1): An endogenous glucocorticoid-regulated protein with potent anti-inflammatory effects.
-
WKYMVm: A synthetic hexapeptide that is a potent FPR2 agonist.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the quantitative effects of this compound and its alternatives on key inflammatory markers.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Measured | Concentration/Dose | % Inhibition / Fold Change | Reference |
| This compound | RAW264.7 Macrophages | Cigarette Smoke Extract | TNF-α, IL-1β, IL-18 | Not Specified | Significant Decrease | [3] |
| This compound | Murine Psoriasis Model | Imiquimod | TNF-α, IL-1β, IL-6 | Not Specified | Significant Reduction | [4] |
| Resolvin D1 | Human Visceral Adipose Tissue | Endogenous Inflammation | IL-6, IL-1β, IL-8, TNF-α | Not Specified | Inhibition | [5] |
| Annexin A1 | ANXA1(-/-) Murine Macrophages | LPS | IL-6, TNF | Not Specified | ANXA1 deficiency increased cytokines | [6] |
| WKYMVm | HAPI and Primary Microglia | LPS | iNOS (protein & mRNA) | Not Specified | Significant Decrease | [7] |
| WKYMVm | RAW 264.7 Macrophages | Carrageenan | IL-6 | Not Specified | Significant Decrease | [8] |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Inflammatory Challenge | Key Endpoint | Dosage | Outcome | Reference |
| This compound | Collagen-Induced Arthritis (DBA/1 mice) | Collagen | Reduced clinical score and joint destruction | Not Specified | Significant Reduction | [9] |
| Resolvin D1 | Myocardial Infarction (C57BL/6J mice) | Coronary Artery Ligation | Reduced neutrophil and macrophage density | 3µg/kg/day | Significant Reduction | [10] |
| Annexin A1 | ANXA1(-/-) mice | LPS | Serum IL-6 and TNF levels | Not Specified | ANXA1 deficiency increased cytokines | [6] |
| WKYMVm | Spinal Cord Injury (rats) | Surgical Injury | Reduced tissue damage and functional decline | 4 mg/kg | Significant Improvement | [7] |
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.
In Vitro Neutrophil Chemotaxis Assay
This assay is crucial for evaluating the ability of FPR2/ALX agonists to inhibit the migration of neutrophils towards a chemoattractant, a hallmark of inflammation.
a. Cell Preparation:
-
Isolate human peripheral blood neutrophils from healthy donors using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in a suitable buffer, such as DMEM, and adjust the cell concentration to 2.5×10^5/mL.[6]
b. Assay Procedure (Agarose Plate Method):
-
Prepare a 2% agarose solution and mix it in equal parts with a 2x DMEM culture solution pre-warmed to 48°C.[6]
-
Pour the agarose mixture onto glass slides and allow it to solidify at room temperature, followed by further solidification at 4°C for 30-60 minutes.[6]
-
Create wells in the solidified agarose. A central well for the cells, an upper well for the chemoattractant/test compound, and a lower well for the negative control (DMEM).[6]
-
Add 10 µL of the neutrophil suspension to the central well.[6]
-
In the upper well, add 10 µL of the chemoattractant (e.g., IL-8) with or without the test compound (this compound or alternatives) at various concentrations.[6]
-
Add 10 µL of DMEM to the lower well as a negative control.[6]
-
Incubate the slides in a humidified chamber at 37°C for 2 hours.[6]
-
Fix the cells with methanol and stain with a suitable dye (e.g., Rachel's staining solution).[6]
c. Data Analysis:
-
Measure the distance of cell migration from the edge of the central well towards the upper (chemotaxis) and lower (spontaneous migration) wells under a microscope.[6]
-
Calculate the chemotaxis index to quantify the effect of the test compounds.[6]
In Vitro Macrophage Efferocytosis Assay
Efferocytosis, the clearance of apoptotic cells by phagocytes like macrophages, is a key process in the resolution of inflammation. This assay measures the ability of FPR2/ALX agonists to enhance this process.
a. Cell Preparation:
-
Macrophages: Use a murine macrophage cell line (e.g., J774) or primary bone marrow-derived macrophages.
-
Apoptotic Cells: Induce apoptosis in a suitable cell line (e.g., Jurkat T cells) by UV irradiation or treatment with an apoptosis-inducing agent. Label the apoptotic cells with a fluorescent dye (e.g., Calcein AM) for visualization.
b. Assay Procedure:
-
Plate the macrophages in a 24-well plate and allow them to adhere.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of approximately 10:1 (apoptotic cells to macrophages).
-
Add this compound or alternative agonists at desired concentrations to the co-culture.
-
Incubate at 37°C for 20-45 minutes to allow for phagocytosis.
-
Wash the wells vigorously with ice-cold PBS to remove non-engulfed apoptotic cells.
-
Fix the cells with 1% paraformaldehyde.
c. Data Analysis:
-
Visualize the cells using fluorescence microscopy.
-
Quantify the efferocytosis by counting the number of macrophages that have engulfed fluorescently labeled apoptotic cells. The efferocytosis index can be calculated as the percentage of macrophages containing ingested apoptotic cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the molecular mechanisms by which this compound and its alternatives exert their effects, for example, by examining the phosphorylation status of key signaling proteins like MAPK.
a. Sample Preparation:
-
Treat cells (e.g., macrophages or endothelial cells) with the test compounds for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
b. Electrophoresis and Transfer:
-
Separate 10 µg of protein per sample by SDS-PAGE on a 10% acrylamide gel.[11]
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p38 MAPK, total p38 MAPK, Annexin A1) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
a. Principle:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.[5]
-
Samples and standards are added to the wells, and the cytokine binds to the capture antibody.[5]
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, and the resulting color change is proportional to the amount of cytokine present.
b. Assay Procedure (General Protocol):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add standards and samples (cell culture supernatants or serum) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
c. Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
To further clarify the experimental processes and biological pathways, the following diagrams are provided.
Caption: this compound signaling cascade for inflammation resolution.
Caption: Workflow for the neutrophil chemotaxis assay.
Caption: FPR2/ALX agonists and their anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements of Annexin A1 in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin-1 regulates macrophage IL-6 and TNF via glucocorticoid-induced leucine zipper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WKYMVm/FPR2 Alleviates Spinal Cord Injury by Attenuating the Inflammatory Response of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ELISA Development and Optimization | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin A1: A Central Player in the Anti-Inflammatory and Neuroprotective Role of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BML-111
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of BML-111, a lipoxin A4 receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a cautious approach to its disposal is recommended.
Safety and Handling Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) provided by the supplier. Although not classified as hazardous, it is prudent to handle this compound as a potentially hazardous substance until more comprehensive toxicological data is available.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.
Quantitative Safety and Chemical Data
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₆O₅ |
| Molecular Weight | 192.21 g/mol |
| Solubility | Soluble in DMSO (~30 mg/mL), Ethanol (~30 mg/mL), and Dimethyl Formamide (~30 mg/mL). |
| Storage Temperature | -20°C |
| Estimated Acute Toxicity (LD50) | ~10 mg/kg (mouse, intraperitoneal)[1] |
Step-by-Step Disposal Procedures
The following disposal plan is based on general best practices for non-hazardous chemical waste in a laboratory setting. Always adhere to your institution's specific waste disposal guidelines.
Step 1: Deactivation (Optional but Recommended)
For solutions of this compound, especially at higher concentrations, deactivation before disposal can provide an additional layer of safety. A simple method for deactivating many organic compounds is through hydrolysis.
-
For solutions in organic solvents (DMSO, Ethanol): If compatible with your waste stream, dilution with a large volume of water may be sufficient. For a more robust deactivation, consult your institution's chemical safety office for appropriate hydrolysis procedures.
Step 2: Segregation of Waste
Proper segregation is critical for safe and compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, tubes) in a designated, clearly labeled waste container.
-
The container should be a sealable, puncture-resistant plastic bag or a rigid container.
-
Label the container as "Non-Hazardous Lab Waste: this compound".
-
-
Liquid Waste:
-
Collect solutions of this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
The container should be compatible with the solvent used (e.g., a high-density polyethylene container for DMSO or ethanol solutions).
-
Label the container with the full chemical name: "this compound in [Solvent Name]".
-
Step 3: Final Disposal
-
Solid Waste:
-
Once the solid waste container is full, seal it securely.
-
Dispose of the container in the designated non-hazardous laboratory solid waste stream. Do not place it in general laboratory trash cans that are handled by custodial staff.
-
-
Liquid Waste:
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of the specific this compound solution.
-
Depending on local regulations and the solvent used, it may be permissible to dispose of very dilute aqueous solutions down the sanitary sewer with copious amounts of water. However, never assume this is acceptable without explicit approval from your EHS department.
-
For organic solvent solutions, the waste will likely need to be collected by your institution's hazardous waste management service.
-
Experimental Protocols: Handling this compound in a Laboratory Setting
The following are general methodologies for handling this compound for in vitro and in vivo experiments, derived from published research.
In Vitro Handling (Cell Culture) [1][2]
-
Stock Solution Preparation:
-
This compound is typically supplied as a solid.
-
Prepare a concentrated stock solution by dissolving the solid in a suitable solvent such as DMSO or ethanol. For example, a 10 mM stock solution can be prepared.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration in the cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment to ensure potency.
-
-
Disposal of Cell Culture Waste:
-
Collect all cell culture media and plasticware that has come into contact with this compound.
-
Decontaminate biological material as per standard laboratory procedures (e.g., with 10% bleach solution).
-
Dispose of the decontaminated waste in the appropriate biohazardous waste stream.
-
In Vivo Handling (Animal Studies) [1]
-
Formulation for Injection:
-
For intraperitoneal injection in mice, this compound can be dissolved in a vehicle such as phosphate-buffered saline (PBS).[1]
-
Ensure the final concentration of any organic solvent (like DMSO) is at a non-toxic level for the animal model.
-
-
Disposal of Animal-Related Waste:
-
All animal bedding, carcasses, and unused dosing solutions should be disposed of in accordance with your institution's animal care and use committee (IACUC) and EHS guidelines for chemical and biological waste.
-
Visual Guidance: Disposal Workflow and Safety Logic
The following diagrams illustrate the recommended workflows and logical relationships for the safe handling and disposal of this compound.
References
Personal protective equipment for handling BML-111
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of BML-111 (5(S),6(R),7-Trihydroxyheptanoic acid methyl ester), a potent lipoxin A4 receptor agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given the lack of comprehensive toxicological data, a cautious approach is warranted when handling this compound. The following personal protective equipment is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are required. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any aerosols or dust. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Weight | 192.21 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (25 mg/ml) and 100% ethanol (25 mg/ml).[1][2] |
| Appearance | White to beige powder |
| Storage Temperature | Long-term storage at -20°C is recommended.[1][2] |
Operational Plan: Safe Handling Protocol
Follow these procedural steps for the safe handling and use of this compound in experimental settings.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
